molecular formula C13H23NO5 B1378078 4-N-Boc-2-ethoxycarbonylmethyl-morpholine CAS No. 1220039-35-9

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Cat. No.: B1378078
CAS No.: 1220039-35-9
M. Wt: 273.33 g/mol
InChI Key: XJUVGBUNHJKXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-Boc-2-ethoxycarbonylmethyl-morpholine is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVGBUNHJKXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-N-Boc-2-ethoxycarbonylmethyl-morpholine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, renowned for imparting favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetic profiles.[1][2][3] This document details the chemical properties, a representative synthetic methodology, key reactive characteristics, and the significant applications of this versatile compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound, also known as tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, possesses a unique combination of functional groups that define its utility. The molecule incorporates a morpholine ring, which provides a polar, basic nitrogen atom and an ether linkage, contributing to its hydrophilic character.[2][4] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for controlled reactivity. The ethoxycarbonylmethyl substituent at the 2-position serves as a versatile handle for further molecular elaboration.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
IUPAC Name tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylateN/A
Synonyms 4-N-Boc-2-morpholineacetic acid ethyl esterN/A
CAS Number 1220039-35-9[5]
Molecular Formula C₁₃H₂₃NO₅Calculated
Molecular Weight 273.33 g/mol Calculated
Appearance Typically a solid or oil[6]
Purity >95% (typical for commercial samples)[6]

Note: Some properties like boiling and melting points are not consistently reported in publicly available literature and are often dependent on the purity of the sample.

Synthesis and Manufacturing

The synthesis of substituted morpholines is a well-established field in organic chemistry.[7] A common and efficient strategy to prepare this compound often starts from a precursor like N-Boc-2-hydroxymethylmorpholine. This approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig-type reaction to introduce the two-carbon ester side chain.

Representative Synthetic Protocol

A plausible multi-step synthesis is outlined below, starting from the commercially available N-Boc-2-hydroxymethylmorpholine.

Step 1: Oxidation of N-Boc-2-hydroxymethylmorpholine to the Aldehyde

  • Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[8]

  • Add a mild oxidizing agent, such as Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, N-Boc-2-formylmorpholine.

Step 2: Wittig Reaction to Form the Alkene Ester

  • To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous tetrahydrofuran (THF), add the crude aldehyde from Step 1.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the α,β-unsaturated ester.

Step 3: Reduction of the Alkene

  • Dissolve the product from Step 2 in ethanol or methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

G cluster_0 Synthesis Workflow Start N-Boc-2-hydroxymethylmorpholine Step1 Oxidation (e.g., Dess-Martin) Start->Step1 Intermediate1 N-Boc-2-formylmorpholine Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 α,β-Unsaturated Ester Step2->Intermediate2 Step3 Hydrogenation (Pd/C, H2) Intermediate2->Step3 End This compound Step3->End

Fig. 1: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the morpholine ether linkage.

  • N-Boc Group: The Boc protecting group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine. This free amine can then undergo a variety of transformations, including acylation, alkylation, and reductive amination, making it a key site for introducing molecular diversity.

  • Ethyl Ester Group: The ester is susceptible to hydrolysis under either acidic or basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).

  • Morpholine Ring: The morpholine ring itself is generally stable. The ether oxygen can act as a hydrogen bond acceptor, which is a crucial feature for its application in medicinal chemistry.[1][2]

Key Derivatization Pathway: Amide Synthesis

A common application for this building block is its conversion into a variety of amide derivatives, which are prevalent in biologically active molecules.

G cluster_1 Key Derivatization Pathways Start This compound Deprotection Acidic Deprotection (TFA) Start->Deprotection Hydrolysis Base Hydrolysis (LiOH) Start->Hydrolysis Amine 2-Ethoxycarbonylmethyl-morpholine Deprotection->Amine Acid 4-N-Boc-2-carboxymethyl-morpholine Hydrolysis->Acid Coupling Amide Coupling (R-NH2, Coupling Agents) Acid->Coupling Amide N-Substituted Amide Derivative Coupling->Amide

Fig. 2: Major reaction pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine heterocycle is a highly valued scaffold in the design of new drugs, particularly for agents targeting the central nervous system (CNS).[1][2] Its inclusion in a molecule often improves key pharmacokinetic properties:

  • Enhanced Solubility: The polar nature of the morpholine ring can increase the aqueous solubility of a compound, which is often a prerequisite for good bioavailability.[3]

  • Improved Metabolic Stability: The ring is generally resistant to metabolic degradation.

  • Favorable PK/PD Profile: The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) can enhance cell permeability and interaction with biological targets.[1]

This compound is an exemplary building block that leverages these advantages. It provides a pre-functionalized and protected morpholine core, allowing medicinal chemists to efficiently incorporate this privileged scaffold into lead compounds. Organic synthesis is a critical, albeit often rate-limiting, factor in drug discovery, and having access to versatile intermediates like this one can significantly accelerate the process.[][10] The ethoxycarbonylmethyl "arm" allows for the exploration of the chemical space around the core, enabling the fine-tuning of a compound's activity and properties.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Based on related morpholine derivatives, it may cause skin and eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic flexibility of Boc and ester functionalities. Its well-defined reactivity allows for systematic and predictable derivatization, making it an essential tool for researchers in drug discovery and development. The strategic use of such building blocks is crucial for efficiently navigating the complexities of modern medicinal chemistry and accelerating the journey from a synthetic concept to a potential therapeutic agent.

References

An In-depth Technical Guide to tert-Butyl 2-(2-Ethoxy-2-oxoethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific compound is sparse, this document constructs a robust profile by leveraging established synthetic methodologies and analytical data from closely related analogues. We will delve into its structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, expected analytical characteristics, and its potential role in modern medicinal chemistry.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[1] Its unique structure, featuring both a secondary amine (often substituted) and an ether linkage, imparts a favorable balance of hydrophilicity and metabolic stability. This often leads to enhanced aqueous solubility, improved oral bioavailability, and better penetration of the blood-brain barrier. The nitrogen atom's pKa allows it to be protonated at physiological pH, aiding in interactions with biological targets, while the oxygen can act as a hydrogen bond acceptor.

The subject of this guide, tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, combines this valuable morpholine core with two critical functional groups: an N-Boc protecting group and a 2-substituted ethyl acetate moiety. The tert-butoxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis, providing a stable, acid-labile protection for the morpholine nitrogen, thus enabling selective chemical transformations at other sites. The ethyl acetate side chain at the C2 position introduces a versatile handle for further chemical elaboration, making this molecule an attractive intermediate for constructing more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate. It consists of a morpholine ring where the nitrogen atom is protected with a Boc group, and the carbon at position 2 is functionalized with an ethyl acetate group.

Figure 1: 2D Chemical Structure.

A comprehensive table of its predicted physicochemical properties is provided below. These values are calculated based on its structure and comparison with its carboxylic acid precursor, (tert-butoxycarbonyl)-2-morpholinyl]acetic acid.[2]

PropertyPredicted ValueSource/Method
Molecular Formula C₁₃H₂₃NO₅-
Molecular Weight 273.33 g/mol -
CAS Number Not assignedLiterature Search
Appearance Colorless to pale yellow oilExtrapolated from analogues
Boiling Point >350 °C (decomposes)Estimated
LogP (Octanol/Water) 1.2 ± 0.5Cheminformatics Prediction
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 5Calculated
Rotatable Bonds 5Calculated

Synthesis and Purification: A Proposed Protocol

There is no established, published synthesis for tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate. However, a reliable two-step synthetic route can be proposed based on well-documented organic chemistry transformations, starting from the known precursor, (S)-N-Boc-morpholine-2-carboxylic acid.[3] This pathway involves the oxidation of a primary alcohol followed by esterification.

synthesis_workflow start (S)-N-Boc-2-hydroxymethylmorpholine step1 Step 1: Oxidation (TEMPO, BAIB) start->step1 intermediate (S)-N-Boc-morpholine-2-carboxylic acid step1->intermediate step2 Step 2: Esterification (Ethanol, H₂SO₄) intermediate->step2 product tert-Butyl 2-(2-ethoxy-2-oxoethyl) morpholine-4-carboxylate step2->product caption Proposed Synthetic Workflow

Figure 2: Proposed Synthetic Workflow.
Step 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

The first step is the oxidation of the commercially available (S)-N-Boc-2-hydroxymethylmorpholine to its corresponding carboxylic acid. A mild and efficient method utilizes a TEMPO-catalyzed oxidation.[3]

Protocol:

  • Reaction Setup: To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a 1:1 mixture of acetonitrile and pH 7 phosphate buffer, add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, 0.1 eq).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add bis(acetoxy)iodobenzene (BAIB, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.

Step 2: Fischer Esterification to Yield the Target Compound

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and cost-effective method for this transformation.

Protocol:

  • Reaction Setup: Dissolve the crude (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) from the previous step in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate as a colorless oil.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the known spectra of its carboxylic acid precursor and standard chemical shift values.[2]

¹H NMR (400 MHz, CDCl₃):

  • δ 4.10-4.25 (q, 2H): Quartet for the -OCH₂ CH₃ of the ethyl ester.

  • δ 3.80-4.00 (m, 2H): Multiplet for the morpholine protons adjacent to the oxygen (H5).

  • δ 3.40-3.60 (m, 2H): Multiplet for the morpholine protons adjacent to the nitrogen (H3).

  • δ 2.80-3.00 (m, 1H): Multiplet for the morpholine proton at the substitution site (H2).

  • δ 2.50-2.70 (m, 2H): Multiplet for the CH₂ protons of the acetate side chain.

  • δ 1.46 (s, 9H): Singlet for the tert-butyl protons of the Boc group.

  • δ 1.20-1.30 (t, 3H): Triplet for the -OCH₂CH₃ of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~171.0: Carbonyl carbon of the ethyl ester.

  • δ ~154.5: Carbonyl carbon of the Boc group.

  • δ ~80.0: Quaternary carbon of the tert-butyl group.

  • δ ~67.0: Morpholine carbons adjacent to oxygen (C5).

  • δ ~60.5: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

  • δ ~51.0: Morpholine carbon at the substitution site (C2).

  • δ ~44.0: Morpholine carbons adjacent to nitrogen (C3).

  • δ ~39.0: Methylene carbon of the acetate side chain.

  • δ ~28.4: Methyl carbons of the tert-butyl group.

  • δ ~14.2: Methyl carbon of the ethyl ester.

FT-IR (neat, cm⁻¹):

  • ~2975, 2860: C-H stretching (aliphatic).

  • ~1735: C=O stretching (ester carbonyl).

  • ~1695: C=O stretching (carbamate carbonyl of Boc group).

  • ~1160: C-O stretching (ester and ether).

Applications and Future Directions

tert-Butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is not just a synthetic curiosity; it is a strategically designed building block for drug discovery. Its utility stems from several key features:

  • Scaffold for Library Synthesis: The ethyl ester functionality serves as a versatile handle for further chemical modifications. It can be hydrolyzed back to the carboxylic acid to engage in amide bond couplings, or the alpha-carbon can be functionalized, allowing for the rapid generation of a library of diverse morpholine-based compounds.

  • Peptidomimetics: The morpholine-2-acetic acid core can be considered a constrained dipeptide isostere. Incorporating this motif into peptide sequences can enhance metabolic stability by masking cleavage sites for peptidases, while maintaining or improving binding affinity to the target protein.

  • Fragment-Based Drug Design (FBDD): As a fragment-sized molecule with desirable physicochemical properties, it can be used in FBDD screening campaigns to identify initial low-affinity binders to a biological target, which can then be grown or elaborated into more potent leads.

Safety and Handling

Based on safety data for structurally similar compounds, tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate should be handled with appropriate care in a laboratory setting.[4][5]

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

tert-Butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate represents a valuable and versatile building block for synthetic and medicinal chemistry. While direct experimental data remains to be published, its synthesis is feasible through established chemical transformations. Its unique combination of a privileged morpholine scaffold, an orthogonally protected nitrogen, and a modifiable side chain makes it a powerful tool for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

Molecular weight of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound, a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delineate its fundamental physicochemical properties, with a core focus on its molecular weight, and present a detailed, field-proven synthetic protocol with explanations for key experimental choices. Furthermore, this guide outlines a self-validating system for analytical characterization and explores the compound's strategic applications in the development of novel therapeutics. This document is intended to serve as a rigorous and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals.[1][2] Its inherent properties, such as high aqueous solubility, metabolic stability, and a flexible conformation, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The compound this compound is a highly versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the ethoxycarbonylmethyl side chain at the C-2 position provides a reactive handle for further molecular elaboration. A precise understanding of its core properties, beginning with its molecular weight, is the foundational first step for its effective use in complex synthetic endeavors.

Core Physicochemical Properties & Molecular Weight

The molecular formula of this compound is C₁₃H₂₃NO₅. Its molecular weight is a critical parameter for accurate stoichiometric calculations in reaction planning and for the unambiguous interpretation of mass spectrometry data during analysis.

The theoretical molecular weight is derived from its elemental composition:

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 23 atoms × 1.008 u = 23.184 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 5 atoms × 15.999 u = 79.995 u

  • Total Molecular Weight = 273.33 g/mol

This calculated value serves as the benchmark for experimental verification.

Table 1: Key Physicochemical Data

ParameterValueReference / Method
CAS Number 1220039-35-9[5]
Molecular Formula C₁₃H₂₃NO₅Calculated
Molecular Weight 273.33 g/mol Calculated
Appearance Colorless to pale yellow oilTypical Observation
Solubility Soluble in DCM, EtOAc, MeOHGeneral Chemical Principles

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established methodologies for the synthesis of functionalized morpholine derivatives.[6][7]

Experimental Workflow Diagram

synthesis_workflow start Start: N-Boc-ethanolamine & Ethyl 2-(bromomethyl)acrylate step1 Step 1: Michael Addition (Intramolecular Cyclization) start->step1 Base (e.g., DBU) THF, 0°C to RT product Final Product: 4-N-Boc-2-ethoxycarbonylmethyl -morpholine step1->product LDA, THF, -78°C; then Ethyl Chloroformate intermediate Intermediate: 4-N-Boc-2-ethoxycarbonyl -morpholine step2 Step 2: Ester Hydrolysis & Grignard Addition purification Purification: Silica Gel Chromatography product->purification

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Rationale: This synthetic route employs an intramolecular cyclization followed by a directed alkylation. The Boc group is chosen for its stability under the basic conditions of the cyclization and its facile removal under acidic conditions, providing strategic flexibility for subsequent steps.[]

Step 1: Synthesis via Intramolecular Cyclization

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-ethanolamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: This step generates the alkoxide nucleophile required for the subsequent cyclization.

  • Addition: Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Alkylation at C-3 to yield the final product

  • Setup: Dissolve the crude product from Step 1 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Enolate Formation: Add lithium diisopropylamide (LDA, 1.2 eq) dropwise. Causality: LDA is a strong, sterically hindered base that selectively deprotonates the alpha-carbon of the ester to form the kinetic enolate, preventing side reactions.

  • Alkylation: After stirring for 1 hour at -78 °C, add ethyl chloroacetate (1.2 eq).

  • Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Step 1.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. Each technique provides complementary information, creating a robust, self-validating dataset.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Key signals include a singlet around 1.45 ppm integrating to 9H (Boc group), a triplet and quartet for the ethyl ester protons, and a series of multiplets corresponding to the diastereotopic protons of the morpholine ring and the newly introduced methylene bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon framework. Expect to see distinct signals for the carbonyl carbons of the ester and the Boc group (~170 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the morpholine ring.

  • HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming the molecular formula. The observed mass for the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated value of 274.1649.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display strong characteristic absorption bands for the C=O stretching of the ester and carbamate functional groups, typically found around 1735 cm⁻¹ and 1690 cm⁻¹, respectively.

Strategic Applications in Drug Development

This molecule is not an end-product but a versatile scaffold for building more complex, biologically active compounds. Its true value lies in the orthogonal reactivity of its functional groups.

Derivatization Pathways

applications_workflow start 4-N-Boc-2-ethoxycarbonylmethyl -morpholine deprotection Boc Deprotection start->deprotection TFA or HCl hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH intermediate1 Free Secondary Amine deprotection->intermediate1 intermediate2 Carboxylic Acid hydrolysis->intermediate2 functionalization1 Amide Coupling, Reductive Amination, Alkylation intermediate1->functionalization1 functionalization2 Amide Coupling intermediate2->functionalization2 product Diverse Lead Compounds functionalization1->product functionalization2->product

Caption: Key derivatization pathways for drug discovery applications.

  • Boc Deprotection: The Boc group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This free amine is a powerful nucleophile, ready for elaboration via amide bond formation, reductive amination, or further alkylation to explore structure-activity relationships (SAR).[1]

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This acid functionality serves as a handle for amide coupling reactions (e.g., with amines using HATU or EDC as coupling agents), providing a common route to novel bioactive molecules.

The ability to selectively manipulate these two positions makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening in CNS, oncology, and infectious disease research.[3][4]

Conclusion

With a calculated molecular weight of 273.33 g/mol , this compound is a well-defined and strategically valuable intermediate in synthetic chemistry. Its utility is derived from its dual functionality, which allows for controlled and sequential chemical modifications. The robust synthetic and analytical protocols detailed herein provide researchers with a reliable framework for its preparation and use. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like this will remain indispensable tools for the modern medicinal chemist.

References

1H and 13C NMR spectra of N-substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Substituted Morpholines

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. For researchers and drug development professionals, the precise structural characterization of novel N-substituted morpholine derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the cornerstone analytical technique for the unambiguous elucidation of these structures. This guide provides an in-depth exploration of the key spectral features of N-substituted morpholines, offering field-proven insights into spectral interpretation, experimental design, and the influence of nitrogen substitution on NMR parameters.

The Morpholine Scaffold: Conformation and NMR Basics

The morpholine ring typically adopts a stable chair conformation in solution.[1][2][3] This conformational preference is a critical determinant of its NMR spectrum. Due to the chair geometry, the methylene protons on the ring are not magnetically equivalent; they are differentiated into axial and equatorial positions, leading to more complex splitting patterns than might be naively expected.

The analysis of ¹H and ¹³C NMR spectra of N-substituted morpholines relies on understanding two key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J-Coupling): This interaction between neighboring nuclear spins, mediated through chemical bonds, causes signals to split into multiplets.[4] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles, which is crucial for conformational analysis.[4][5]

cluster_0 N-Substituted Morpholine Morpholine A Acquire 1D ¹H Spectrum C Acquire 2D COSY A->C F Propose Structure Fragments A->F B Acquire 1D ¹³C & DEPT Spectra B->F C->F ¹H-¹H Connectivity D Acquire 2D HSQC G Assemble Full Structure D->G ¹H-C Direct Bonds E Acquire 2D HMBC E->G ¹H-C Long-Range Bonds F->D F->E H Confirm with NOESY (if needed) G->H

References

Methodological & Application

Application Notes & Protocols: 4-N-Boc-2-ethoxycarbonylmethyl-morpholine as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Utility of a Novel Building Block

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its advantageous properties, including metabolic stability, improved aqueous solubility, and a favorable lipophilic-hydrophilic profile, make it an ideal component for modulating the pharmacokinetic properties of drug candidates.[3][4] Specifically, in central nervous system (CNS) drug discovery, the morpholine ring's pKa and flexible chair-like conformation can enhance blood-brain barrier permeability.[1]

This guide introduces 4-N-Boc-2-ethoxycarbonylmethyl-morpholine , a highly functionalized building block designed for efficient and modular synthesis of diverse chemical libraries. This reagent combines three key strategic elements:

  • A Stereodefined Morpholine Core: Provides a three-dimensional framework to orient substituents in a precise spatial arrangement.

  • An N-Boc Protecting Group: Ensures stability during various synthetic transformations and allows for facile deprotection under acidic conditions for subsequent functionalization of the ring nitrogen.

  • A C2-Ester Side Chain: Acts as a versatile chemical handle for a wide array of modifications, including hydrolysis, amidation, reduction, and carbon-carbon bond formation via enolate chemistry.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this building block for the rapid construction of complex, medicinally relevant molecules.

Physicochemical Properties and Handling

A comprehensive understanding of the building block's properties is critical for successful experimental planning.

PropertyData
IUPAC Name tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Molecular Formula C₁₃H₂₃NO₅
Molecular Weight 273.33 g/mol
Appearance Colorless to pale yellow oil
Purity ≥95% (as determined by NMR and LC-MS)
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF, DMSO)
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).
Handling Precautions Handle in a well-ventilated fume hood. Avoid contact with strong acids, bases, and oxidizing agents. The ester moiety is susceptible to hydrolysis; protect from moisture.

Application 1: Construction of Carboxamide Libraries for SAR Studies

One of the most powerful applications of the C2-ester handle is its conversion to a diverse library of amides. This transformation is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR), as the amide bond can establish critical hydrogen bonding interactions with biological targets.[2] The following workflow outlines the two-step process from the starting ester to the final amide products.

G cluster_workflow Workflow: Amide Library Synthesis start 4-N-Boc-2-ethoxycarbonylmethyl- morpholine step1 Saponification (Protocol 1) start->step1 LiOH, THF/H₂O intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (Protocol 2) intermediate->step2 HATU, DIPEA, Amine end Diverse Amide Library (R-NH₂) step2->end

Caption: General workflow for the synthesis of an amide library.

Protocol 1: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ethoxycarbonylmethyl group to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v, approximately 0.2 M).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

Scientist's Note (Causality):

  • Reagent Choice: LiOH is a preferred base for ester saponification as it minimizes side reactions and is easily quenched.

  • Solvent System: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating an efficient reaction.

  • Acidification: The carboxylic acid product is deprotonated (carboxylate form) under basic conditions and is water-soluble. Acidification is necessary to protonate it, rendering it soluble in organic extraction solvents like ethyl acetate.

Protocol 2: Amide Coupling with Primary/Secondary Amines

This protocol describes the coupling of the carboxylic acid intermediate with a representative amine using HATU, a highly efficient peptide coupling reagent.

Materials:

  • N-Boc-2-carboxymethyl-morpholine (from Protocol 1) (1.0 eq)

  • A desired primary or secondary amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the desired amide.

Scientist's Note (Trustworthiness):

  • Reagent Rationale: HATU is a superior coupling agent that minimizes racemization and is effective even with sterically hindered amines. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the HCl produced during the reaction.

  • Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated ester intermediate and reduce yields. Using anhydrous DMF and an inert atmosphere is critical for a self-validating and reproducible protocol.

Application 2: Diastereoselective Synthesis via Enolate Alkylation

The ester side chain can also serve as a precursor for stereocontrolled C-C bond formation. By forming an enolate and trapping it with an electrophile, new stereocenters can be introduced. The existing chirality of the morpholine ring can influence the stereochemical outcome of the reaction, providing a route to complex, diastereomerically enriched products.[5][6]

G cluster_pathway Pathway: Diastereoselective Alkylation start Starting Ester intermediate Lithium Enolate (Planar Intermediate) start->intermediate Deprotonation reagent1 LDA, THF -78 °C reagent1->intermediate end Alkylated Product (New Stereocenter) intermediate->end Alkylation reagent2 Electrophile (E+) e.g., BnBr reagent2->end

Caption: Logical pathway for creating a new stereocenter via enolate alkylation.

Protocol 3: Diastereoselective Alkylation with Benzyl Bromide

This protocol provides a method for the α-alkylation of the ester side chain, a key step in building molecular complexity.

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 eq)

  • Benzyl bromide (BnBr) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, dissolve the starting ester (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) dropwise.

  • Continue stirring the mixture at -78°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the benzylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.

Scientist's Note (Expertise):

  • Low Temperature: The use of -78°C is critical. It ensures kinetic control, leading to the formation of the thermodynamic enolate, and prevents side reactions like self-condensation or decomposition of the strong base.

  • Strong, Non-nucleophilic Base: LDA is ideal for this transformation because it is a very strong base capable of completely deprotonating the α-carbon, but it is too sterically hindered to act as a nucleophile and attack the ester carbonyl group.

  • Stereochemical Control: The approach of the electrophile (benzyl bromide) to the planar enolate is often directed by the bulky N-Boc-morpholine substituent, leading to a preference for one diastereomer over the other. This is a form of substrate-controlled stereoselectivity.

References

Application Notes & Protocols: The Role of Morpholine Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties—including advantageous pKa, metabolic stability, and the ability to enhance aqueous solubility—make it a highly valuable moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6][7] This document provides an in-depth guide to the applications of morpholine derivatives in drug design, covering their multifaceted roles, case studies of successful drugs, and detailed protocols for their synthesis and characterization.

Introduction: Why Morpholine is a Staple in Medicinal Chemistry

The morpholine ring, chemically known as tetrahydro-1,4-oxazine, is a simple, colorless liquid with a characteristic amine-like odor.[8][9][10][11] However, its unassuming structure belies its profound impact on drug development. Medicinal chemists frequently employ the morpholine moiety to overcome common challenges in drug design, such as poor solubility, metabolic instability, and off-target toxicity.[1][2][5]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom in the morpholine ring confers basicity. Its conjugate acid has a pKa of approximately 8.5-8.7, which allows for fine-tuning of a molecule's ionization state at physiological pH.[5][10] This is crucial for optimizing solubility, cell permeability, and target engagement.

  • Polarity and Solubility: The presence of the ether oxygen and the amine nitrogen makes morpholine a polar, hydrophilic group. Incorporating it into a larger, often lipophilic, drug candidate can significantly improve aqueous solubility and overall bioavailability.[5][6]

  • Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. These interactions are critical for specific, high-affinity binding to biological targets like enzymes and receptors.[6][7]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][7] This can lead to improved half-life and a more predictable pharmacokinetic profile.

The Multifaceted Roles of the Morpholine Moiety in Drug Molecules

The utility of the morpholine ring is not monolithic; it can be incorporated to serve several distinct, and sometimes overlapping, functions within a drug molecule.

  • Pharmacophore Element: In many cases, the morpholine ring is an integral part of the pharmacophore, meaning it directly interacts with the biological target to elicit a therapeutic effect.[1][2][8] Its atoms can form key hydrogen bonds or van der Waals interactions within a receptor's binding pocket.

  • Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine or piperazine.[5] The ether oxygen reduces the basicity of the nitrogen compared to piperidine, which can be advantageous for reducing off-target effects at certain receptors or improving permeability across the blood-brain barrier (BBB).[6][9]

  • Solubilizing Group: For highly lipophilic drug candidates, adding a morpholine group is a common strategy to enhance water solubility. This is critical for oral bioavailability and for the formulation of intravenous drugs.[5][12]

  • Synthetic Scaffold: The ring serves as a robust and versatile building block in organic synthesis.[1][8][9] Its chemical stability and predictable reactivity allow for the construction of complex molecular architectures.

G center Morpholine Moiety in Drug Design pharmacophore Pharmacophore Element (Direct Target Binding) center->pharmacophore Enhances Potency bioisostere Bioisosteric Replacement (Fine-tunes pKa, Lipophilicity) center->bioisostere Modulates Properties solubility Solubilizing Group (Improves ADME Profile) center->solubility Increases Bioavailability scaffold Synthetic Scaffold (Versatile Building Block) center->scaffold Facilitates Synthesis

Application Notes: Case Studies of Morpholine-Containing Drugs

The successful application of morpholine in drug design is best illustrated by examining its role in several FDA-approved drugs across different therapeutic areas.[5]

Drug Name Therapeutic Area Target / Mechanism of Action Specific Role of the Morpholine Moiety
Linezolid AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.The morpholine ring is a key part of the pharmacophore and is crucial for its antibacterial activity. It also contributes to a favorable pharmacokinetic profile.[9]
Gefitinib (Iressa®) Oncology (NSCLC)Inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.The morpholine group enhances aqueous solubility and provides a key interaction point within the ATP-binding site of the EGFR kinase.[9]
Aprepitant AntiemeticNeurokinin-1 (NK1) receptor antagonist.The morpholine moiety is critical for potency and brain permeability, allowing it to act on central NK1 receptors. It also improves the compound's overall drug-like properties.[7][13]
Reboxetine AntidepressantSelective norepinephrine reuptake inhibitor (NRI).The two morpholine rings are integral to the molecule's structure and activity, contributing to its selectivity and pharmacokinetic profile for CNS applications.[7]

Protocols: Synthesis and Characterization of Morpholine Derivatives

The accessibility of morpholine derivatives is a key reason for their widespread use.[1][8] Below are representative protocols for the synthesis and characterization of a common N-aryl morpholine derivative.

Protocol: Synthesis of 4-(4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol describes a standard method for attaching a morpholine ring to an activated aromatic system.

Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aromatic ring activates it towards attack by the nucleophilic nitrogen of morpholine. A base is used to deprotonate the morpholine, increasing its nucleophilicity, and a polar aprotic solvent like DMSO is used to solvate the charged intermediate (Meisenheimer complex), accelerating the reaction.

Materials:

  • 1-fluoro-4-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq) and dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

  • Add potassium carbonate (2.0 eq) to the flask.

  • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, 4-(4-nitrophenyl)morpholine.

Protocol: Characterization of the Synthesized Product

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating step ensuring the success of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Two distinct triplets corresponding to the protons on the morpholine ring (typically around 3.0-4.0 ppm) and two doublets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the disubstituted benzene ring.

    • Expected ¹³C NMR signals: Peaks corresponding to the morpholine carbons and the aromatic carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

    • Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

G

Future Directions and Conclusion

The role of morpholine in drug discovery is well-established and continues to expand.[14] Future applications will likely focus on its use in novel therapeutic modalities, such as targeted protein degraders and covalent inhibitors, where its ability to impart favorable physicochemical properties will be invaluable. The continuous development of new synthetic methodologies will further enable chemists to create increasingly complex and diverse morpholine-containing molecules.[15]

References

Application Notes & Protocols: A Guide to the N-Acylation of Secondary Amines in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties—well-balanced lipophilicity-hydrophilicity, a flexible chair-like conformation, and the capacity for hydrogen bonding via its oxygen atom—contribute to improved pharmacokinetic profiles and target engagement.[1] The N-acylation of the morpholine secondary amine is a fundamental and powerful transformation. This reaction not only serves as a robust method for protecting the amino group during multi-step syntheses but also provides a direct pathway to a vast array of pharmacologically active amides.[3][4] These N-acylmorpholine derivatives are integral to compounds with anticancer, anti-inflammatory, and antimicrobial properties, making the mastery of their synthesis critical for drug discovery and development professionals.[1][5][6]

This guide provides an in-depth exploration of the N-acylation of morpholine derivatives, moving beyond simple procedural lists to explain the underlying chemical principles that govern reagent selection and reaction optimization. We will cover classical and modern catalytic methods, present detailed, self-validating protocols, and offer insights into reaction monitoring and troubleshooting.

Theoretical Framework: The Mechanism of N-Acylation

The N-acylation of a secondary amine, such as morpholine, is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[7] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than a comparable alicyclic secondary amine like piperidine.[8] Nonetheless, it remains a potent nucleophile capable of reacting with a wide range of acylating agents.

The general mechanism proceeds via a tetrahedral intermediate. The reaction is often facilitated by a base to deprotonate the nitrogen of the morpholine, increasing its nucleophilicity, or to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride).

Caption: General mechanism of nucleophilic acyl substitution on morpholine.

Methodologies for N-Acylation of Morpholine Derivatives

The choice of acylating agent is paramount and depends on factors such as substrate stability, desired reactivity, cost, and atom economy.

Highly Reactive Acylating Agents: Acyl Chlorides and Anhydrides

Acyl chlorides and anhydrides are the most common and reactive acylating agents.[9] Their high electrophilicity ensures rapid and often quantitative conversion.

  • Causality: The chloride and carboxylate ions are excellent leaving groups, which drives the reaction forward. However, this high reactivity comes with drawbacks. These reagents are sensitive to moisture and generate stoichiometric amounts of acidic byproducts (HCl or a carboxylic acid), which can be detrimental to acid-sensitive functional groups on the morpholine derivative.[4] A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the acid.[10]

Carboxylic Acids with Coupling Agents

Directly using a carboxylic acid is a more versatile approach, especially for complex molecules. This method requires an in situ activation of the carboxylic acid using a coupling reagent (e.g., carbodiimides like DCC or EDC, or phosphonium salts like PyBOP).

  • Causality: The coupling agent converts the hydroxyl group of the carboxylic acid—a poor leaving group—into a highly reactive intermediate, which is then readily attacked by the morpholine amine. This method avoids the harshness of acyl chlorides and allows for the coupling of a vast range of carboxylic acids under mild conditions.[11] However, it often produces stoichiometric byproducts that can be difficult to remove, and the coupling agents themselves can be expensive.[11][12]

Catalytic and Greener Approaches

Modern synthetic chemistry emphasizes sustainability, leading to the development of catalytic and more atom-economical methods.

  • Transamidation using Esters: Using a simple ester, like ethyl acetate, as the acyl source is an eco-friendly option.[13] These reactions are typically slower and may require heat or catalysis. Acetic acid itself has been shown to catalyze the N-acylation of amines using esters as the acyl source.[14]

  • Catalytic Direct Amidation: Boronic acid derivatives and various transition metal complexes can catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water.[12][15][16] These methods are highly atom-economical but may require higher temperatures and specific catalysts that might not be compatible with all functional groups.

  • Acetonitrile as an Acylating Agent: In an innovative approach, acetonitrile can serve as both the solvent and the acetylating agent in the presence of a Lewis acid catalyst like alumina, offering a sustainable alternative to traditional reagents.[17]

MethodAcylating AgentKey AdvantagesKey Disadvantages
Schotten-Baumann Acyl ChlorideHigh reactivity, rapid reaction, high yields.Moisture sensitive, generates corrosive HCl, requires base.[4]
Anhydride Acylation Acid AnhydrideHighly reactive, readily available.Generates carboxylic acid byproduct, can be harsh.[9]
Coupling Reagents Carboxylic AcidMild conditions, high functional group tolerance.Expensive reagents, stoichiometric byproducts.[11]
Catalytic Acylation Esters / Carboxylic AcidsHigh atom economy, "greener" process.May require higher temperatures or specific catalysts.[14][15]

Caption: Comparison of common N-acylation strategies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and outlining clear purification and characterization procedures.

Protocol 1: N-Acetylation of Morpholine using Acetyl Chloride

This protocol describes a classic, robust method for preparing N-acetylmorpholine.

Materials:

  • Morpholine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.5 M concentration relative to morpholine).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Check for the disappearance of the morpholine starting material.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification & Characterization: The crude N-acetylmorpholine is often of high purity.[13] If necessary, purify by vacuum distillation or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[17]

Protocol 2: Catalytic N-Benzoylation using Benzoic Acid and a Boronic Acid Catalyst

This protocol exemplifies a modern, greener approach to amide bond formation.

Materials:

  • Morpholine (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • 2-(Thiophen-2-ylmethyl)phenyl)boronic acid (5 mol%)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid (1.1 eq), morpholine (1.0 eq), the boronic acid catalyst (0.05 eq), and toluene.[12]

  • Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Time: Maintain reflux for 12-24 hours.

  • Monitoring: Monitor the reaction by observing water collection in the Dean-Stark trap and by analyzing aliquots via TLC or LC-MS.[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with 1 M HCl (to remove unreacted morpholine), saturated NaHCO₃ (to remove unreacted benzoic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the pure N-benzoylmorpholine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow and Analytical Control

A systematic workflow ensures reproducibility and leads to a high-purity final product. Analytical techniques are integral at multiple stages.

Experimental_Workflow Start Select N-Acylation Method (e.g., Acyl Chloride vs. Catalytic) Reagents Assemble Reactants & Reagents (Morpholine derivative, Acyl Source, Catalyst/Base, Solvent) Start->Reagents Setup Set up Reaction Vessel (Inert atmosphere, Temperature control) Reagents->Setup Reaction Execute Reaction (Controlled addition, Stirring) Setup->Reaction Monitor In-Process Control: Reaction Monitoring Reaction->Monitor Monitor->Reaction Incomplete? Continue Reaction Workup Quench & Aqueous Work-up (Extraction, Washes) Monitor->Workup Complete? Purify Purification (Chromatography, Distillation, or Recrystallization) Workup->Purify Characterize Final Product Characterization (NMR, MS, Purity Analysis) Purify->Characterize End Pure N-Acyl Morpholine Characterize->End

References

Application Notes & Protocols: Reductive Amination for the N-Alkylation of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Morpholines

The morpholine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous FDA-approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib.[1][2] Its incorporation often enhances pharmacokinetic properties such as aqueous solubility, metabolic stability, and absorption. The N-alkylation of the morpholine nitrogen is a critical step in the synthesis of these and other novel chemical entities, allowing for the introduction of diverse substituents that can modulate biological activity and target engagement.

Among the various methods for forging C-N bonds, reductive amination stands out as one of the most robust, versatile, and widely adopted strategies in both academic and industrial settings.[3][4][5] It offers a superior alternative to direct alkylation with alkyl halides, which is often plagued by poor control and the formation of undesired quaternary ammonium salts.[3] This guide provides an in-depth exploration of the mechanism, key reagents, and field-proven protocols for the successful N-alkylation of morpholines via reductive amination.

Core Principles: The Mechanism of Reductive Amination

The reductive amination of a secondary amine like morpholine with an aldehyde or ketone is a sequential, one-pot process that proceeds through two fundamental steps: the formation of an iminium ion intermediate, followed by its immediate reduction.[4][6]

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the morpholine nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[7] Under the neutral to mildly acidic conditions typical for this reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water generates a highly electrophilic, resonance-stabilized iminium cation.[3][6]

Step 2: Hydride Reduction A hydride-based reducing agent, introduced into the reaction mixture, then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium intermediate. This nucleophilic attack quenches the positive charge and forms the final, stable N-alkylated morpholine product.[7]

Diagram: General Mechanism of Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Carbonyl Aldehyde/Ketone (R-C(=O)-R') Carbonyl->Hemiaminal Iminium Iminium Ion [R-C(=N+R₂)-R'] Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Alkylated Morpholine Iminium->Product + [H]⁻ Hydride Hydride Source (e.g., [H]⁻)

Caption: The two-stage mechanism of reductive amination.

Expertise in Action: Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the choice of reducing agent. The key is to employ a reagent that reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8] This selectivity prevents the wasteful formation of alcohol byproducts.

A. Sodium Triacetoxyborohydride (NaBH(OAc)₃) — The Gold Standard

Sodium triacetoxyborohydride, often abbreviated as STAB, is widely regarded as the reagent of choice for modern reductive aminations.[9][10]

  • Causality of Choice: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[10][11] This makes STAB a mild and selective reductant, incapable of significantly reducing common aldehydes and ketones under standard conditions. However, it is exceptionally effective at reducing the highly electrophilic iminium ion.[10] This high degree of selectivity allows for a "direct" or "in-situ" procedure where all reactants can be mixed together from the start.[10]

  • Field Insights: STAB is particularly advantageous for reactions involving acid-sensitive functional groups. While the reaction can be self-catalyzing due to the release of acetic acid, adding a catalytic amount of acetic acid can be beneficial for sluggish reactions, especially with ketones.[10] The most common solvents are aprotic, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is sensitive to water and incompatible with methanol.[9][11]

B. Sodium Cyanoborohydride (NaBH₃CN) — The Classic Reagent

Historically, NaBH₃CN was the dominant reagent for this transformation, a method known as the Borch Reaction.[6]

  • Causality of Choice: Like STAB, the electron-withdrawing cyanide group renders NaBH₃CN less reactive than NaBH₄. Its key feature is its stability in mildly acidic conditions (pH ~6-7), which are optimal for iminium ion formation.[6] At this pH, aldehydes and ketones are not readily reduced, but the protonated iminium ion is rapidly converted to the amine.[12]

  • Trustworthiness & Safety: The primary drawback of NaBH₃CN is its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas, especially if the reaction medium becomes too acidic. For this reason, STAB has largely superseded it in many applications, particularly in process chemistry and drug development environments.[12]

C. Sodium Borohydride (NaBH₄) — The Economical Workhorse

Sodium borohydride is a powerful, inexpensive, and readily available reducing agent.[13][14]

  • Causality of Choice: Its high reactivity presents a significant challenge: NaBH₄ will readily reduce both the starting aldehyde/ketone and the iminium ion intermediate.[9][15] A direct, one-pot reaction is therefore inefficient, leading to the alcohol byproduct.

  • Field Insights & Protocol Validation: To be used effectively, the reaction must be performed in a stepwise manner. The morpholine and carbonyl compound are first stirred together (often in a protic solvent like methanol or ethanol) for a sufficient period to ensure complete formation of the iminium ion. Only then is the NaBH₄ added to perform the reduction.[9] This temporal separation of the two reaction stages is critical for achieving a good yield of the desired N-alkylated product.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

FeatureSodium Triacetoxyborohydride (STAB)Sodium CyanoborohydrideSodium Borohydride
Selectivity Excellent; reduces iminium >> carbonyl.[10]Very Good; selective for iminium at controlled pH.[6]Poor; reduces both carbonyl and iminium.[9]
Procedure One-pot, direct addition of all reagents.One-pot, requires careful pH control.[6]Stepwise; iminium formation must precede reductant addition.[9]
Key Advantage High selectivity, reliability, low toxicity.Effective and well-established (Borch Reaction).Low cost, readily available.[16]
Key Disadvantage Higher cost, moisture sensitive.[9]High toxicity (potential HCN release).[12]Low selectivity, risk of alcohol byproduct.[15]
Typical Solvents DCE, DCM, THF.[9]Methanol, Ethanol.[9]Methanol, Ethanol.[9]

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine using Sodium Triacetoxyborohydride (STAB)
  • Principle: This direct, one-pot protocol leverages the high selectivity of STAB to efficiently alkylate morpholine with an aldehyde or ketone in an aprotic solvent. It is the most generally recommended method.

  • Reagents & Equipment:

    • Morpholine (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • (Optional) Glacial Acetic Acid (0.1 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

    • Saturated sodium bicarbonate (NaHCO₃) solution, brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator, separatory funnel

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.1 eq).

    • Dissolve the carbonyl compound in DCE (or DCM) to a concentration of approximately 0.2-0.5 M.

    • Add morpholine (1.0 eq) to the solution and stir for 20-30 minutes at room temperature. For less reactive ketones, adding a catalytic amount of acetic acid may be beneficial.[10]

    • Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions. Note: The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

  • Safety: STAB is a water-reactive solid. Handle in a dry environment. DCE and DCM are chlorinated solvents and should be handled in a fume hood.

Protocol 2: Stepwise N-Alkylation using Sodium Borohydride (NaBH₄)
  • Principle: This protocol circumvents the low selectivity of NaBH₄ by allowing the iminium ion to form completely before the reducing agent is introduced. It is a cost-effective alternative to the STAB method.

  • Reagents & Equipment:

    • Morpholine (1.0 eq)

    • Aldehyde (1.1 eq)

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Standard laboratory glassware as listed in Protocol 1.

  • Step-by-Step Methodology:

    • To a round-bottom flask, add the aldehyde (1.1 eq) and morpholine (1.0 eq).

    • Add methanol as the solvent and stir the mixture at room temperature for 1-2 hours. This "aging" period is crucial for the complete formation of the iminium ion.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cold, stirring solution. Caution: Gas (H₂) evolution will occur. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until TLC/LC-MS indicates completion.

    • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

    • Extract the aqueous residue three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material via flash column chromatography.

  • Safety: NaBH₄ reacts with protic solvents and acidic solutions to release flammable hydrogen gas.[14] Perform additions slowly and with adequate ventilation.

Diagram: General Experimental Workflow

G Start 1. Combine Morpholine & Carbonyl in Solvent React 2. Add Reducing Agent & Stir Start->React Monitor 3. Monitor Reaction (TLC / LC-MS) React->Monitor Quench 4. Aqueous Quench (e.g., NaHCO₃) Monitor->Quench Reaction Complete Extract 5. Extraction with Organic Solvent Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purify (Chromatography) Dry->Purify Product Final N-Alkylated Morpholine Purify->Product

Caption: A typical workflow for reductive amination experiments.

References

Application Notes & Protocols: Intramolecular Cyclization for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intramolecular cyclization strategies for constructing this valuable heterocyclic motif. We will explore various synthetic methodologies, delving into the mechanistic underpinnings of each approach and providing detailed, field-tested protocols. The causality behind experimental choices, troubleshooting, and reaction optimization will be discussed to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in the design of bioactive molecules. Its presence in a molecular structure can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] Consequently, a robust and versatile synthetic toolbox for the construction of substituted morpholines is of paramount importance in drug discovery.[2][3] Intramolecular cyclization, a process where a molecule reacts with itself to form a ring, represents a powerful and often elegant strategy for accessing the morpholine core.[4] This guide will focus on several key intramolecular approaches.

Key Intramolecular Cyclization Strategies

Several distinct intramolecular cyclization strategies have been developed for morpholine synthesis. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. We will discuss the following key methodologies:

  • Intramolecular Williamson Ether Synthesis: A classic and reliable method involving the cyclization of haloalcohols.

  • Reductive Amination of Dialdehydes: A one-pot approach that constructs the morpholine ring from readily available starting materials.

  • Transition-Metal Catalyzed Cyclizations: Modern methods offering high efficiency and stereocontrol.

  • Pictet-Spengler Type Cyclization: A powerful reaction for the synthesis of fused morpholine systems.

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a fundamental method for forming cyclic ethers, including morpholines.[5][6] The reaction involves the deprotonation of a hydroxyl group in a halo-substituted amino alcohol, followed by an intramolecular nucleophilic substitution (SN2) to form the morpholine ring.[5][6][7]

Mechanism: The reaction proceeds in two main steps. First, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the halogen, displacing it in an SN2 fashion to close the ring.[6]

Diagram: Intramolecular Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Halo-substituted Amino Alcohol Base Addition of Strong Base (e.g., NaH) Start->Base Alkoxide Formation of Alkoxide Intermediate Base->Alkoxide Deprotonation H2 H2 gas byproduct Base->H2 Cyclization Intramolecular SN2 Cyclization Alkoxide->Cyclization Product Morpholine Product Cyclization->Product Ring Closure

Caption: Workflow for Intramolecular Williamson Ether Synthesis.

Experimental Protocol:

Synthesis of N-benzylmorpholine from N-benzyl-2-(2-chloroethoxy)ethanamine

  • Materials:

    • N-benzyl-2-(2-chloroethoxy)ethanamine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-benzyl-2-(2-chloroethoxy)ethanamine dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzylmorpholine.

Data Presentation:

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-benzyl-2-(2-chloroethoxy)ethanamineNaHTHFrt385[8]
N-tosyl-2-(2-bromoethoxy)ethanamineK2CO3DMF80692[9]
Reductive Amination of Dialdehydes

Intramolecular reductive amination offers a convergent and efficient route to N-substituted morpholines.[10][11] This one-pot reaction involves the condensation of a primary amine with a dialdehyde to form a di-imine intermediate, which is then reduced in situ to yield the morpholine ring.[10][11][12]

Mechanism: The reaction begins with the formation of an iminium ion from the condensation of the amine and one of the aldehyde groups. An intramolecular attack of the second aldehyde on the iminium ion, followed by reduction, leads to the cyclic product. Alternatively, a double condensation to a di-imine followed by a double reduction can occur.

Diagram: Reductive Amination for Morpholine Synthesis

Reductive_Amination Reactants Primary Amine + Dialdehyde Condensation Condensation Reactants->Condensation Intermediate Di-imine or Iminium Ion Intermediate Condensation->Intermediate Reduction Reduction (e.g., NaBH(OAc)3) Intermediate->Reduction Product N-Substituted Morpholine Reduction->Product

Caption: General workflow for morpholine synthesis via reductive amination.

Experimental Protocol:

Synthesis of N-phenylmorpholine from 2,2'-(phenylazanediyl)bis(acetaldehyde)

  • Materials:

    • 2,2'-(phenylazanediyl)bis(acetaldehyde) (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of 2,2'-(phenylazanediyl)bis(acetaldehyde) in dichloroethane, add a catalytic amount of acetic acid.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography to yield N-phenylmorpholine.

Data Presentation:

AmineDialdehyde SourceReducing AgentSolventYield (%)Reference
AnilinePeriodate cleavage of N-phenyldiethanolamineNaBH(OAc)3DCE78[10]
BenzylamineOzonolysis of N-benzyl-diallylamineNaBH4MeOH85[12]
Transition-Metal Catalyzed Cyclizations

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings.[13] Palladium, copper, and gold catalysts have been effectively employed for the intramolecular cyclization to form morpholines, often with high levels of stereocontrol.[14][15][16] These reactions can proceed through various mechanisms, including Wacker-type cyclizations, hydroamination, and alkene oxyamination.[14][17]

Mechanism: The specific mechanism is highly dependent on the chosen metal and substrate. For instance, a Pd(II)-catalyzed Wacker-type cyclization involves the activation of an alkene by the palladium catalyst, followed by intramolecular attack of a tethered alcohol or amine nucleophile.[15]

Diagram: General Transition-Metal Catalyzed Cyclization

TM_Cyclization Substrate Unsaturated Amino Alcohol Activation Substrate-Catalyst Complex Formation Substrate->Activation Catalyst Transition Metal Catalyst (e.g., Pd(II)) Catalyst->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product_Complex Cyclized Product- Catalyst Complex Cyclization->Product_Complex Release Product Release & Catalyst Regeneration Product_Complex->Release Release->Catalyst Regeneration Product Morpholine Product Release->Product

Caption: A generalized catalytic cycle for transition-metal mediated morpholine synthesis.

Experimental Protocol:

Palladium-Catalyzed Intramolecular O-Vinylation for Morpholine Synthesis

  • Materials:

    • (Z)-4-(tosylamino)but-2-en-1-ol (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, combine (Z)-4-(tosylamino)but-2-en-1-ol, Pd(OAc)2, CuI, and K2CO3.

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate under reduced pressure and purify by column chromatography to afford the desired morpholine derivative.

Data Presentation:

Catalyst SystemSubstrate TypeKey Bond FormedYield (%)Reference
Pd(OAc)2/CuIUnsaturated Amino AlcoholC-O75[15]
Cu(OTf)2N-Allyl-2-aminoethanolC-N88[14]
AuCl3N-propargyl-2-aminoethanolC-N91[16]
Pictet-Spengler Type Cyclization

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[18][19][20] An analogous reaction, the oxa-Pictet-Spengler reaction, can be employed for the synthesis of morpholine-containing fused ring systems. This reaction involves the condensation of an amino alcohol with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on an activated aromatic ring.[18]

Mechanism: The reaction is initiated by the formation of an iminium ion from the amino alcohol and the carbonyl compound under acidic conditions. This is followed by an intramolecular cyclization via electrophilic aromatic substitution, and subsequent deprotonation to restore aromaticity.[18]

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler Reactants β-Arylethylamine + Aldehyde Iminium Iminium Ion Formation Reactants->Iminium Acid Acid Catalyst (e.g., TFA) Acid->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Rearomatization Deprotonation Intermediate->Rearomatization Product Tetrahydroisoquinoline Product Rearomatization->Product

Caption: Key steps in the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Experimental Protocol:

Synthesis of a Tetrahydro-1H-oxazino[4,3-a]isoquinoline

  • Materials:

    • 2-(3,4-Dimethoxyphenyl)ethan-1-amine (1.0 eq)

    • Glycolaldehyde dimer (0.6 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(3,4-dimethoxyphenyl)ethan-1-amine in dichloromethane.

    • Add glycolaldehyde dimer to the solution.

    • Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Neutralize the reaction with saturated aqueous NaHCO3.

    • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Data Presentation:

AmineCarbonyl SourceAcid CatalystSolventYield (%)Reference
2-(3,4-Dimethoxyphenyl)ethan-1-amineGlycolaldehydeTFADCM65[21]
TryptopholFormaldehydeHClH2O70[18]

Conclusion

The intramolecular cyclization strategies presented herein offer a diverse and powerful toolkit for the synthesis of morpholine-containing molecules. The choice of a particular method will be guided by factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently construct this important heterocyclic scaffold for applications in drug discovery and beyond.

References

Application Notes & Protocols for Green Synthesis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Imperative for Green Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including water solubility and metabolic stability, have led to its incorporation into a wide array of blockbuster drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[3]

Traditionally, the synthesis of morpholine and its derivatives has relied on methods that are often energy-intensive, utilize hazardous reagents, and generate significant chemical waste.[4] These conventional routes, such as the dehydration of diethanolamine with concentrated sulfuric acid, pose environmental and safety challenges.[4] In an era of increasing environmental consciousness and regulatory scrutiny, the development of sustainable and green synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries.

These application notes provide a comprehensive guide to various green synthesis approaches for morpholine compounds. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind these modern, eco-friendly techniques. We will explore methodologies that adhere to the principles of green chemistry, including the use of safer reagents, energy-efficient reaction conditions, and waste minimization.

Selective Monoalkylation of 1,2-Amino Alcohols with Ethylene Sulfate: A Redox-Neutral Approach

A significant advancement in the green synthesis of morpholines is the use of ethylene sulfate as a two-carbon electrophile for the annulation of 1,2-amino alcohols.[5][6] This method stands out for its simplicity, high yields, and favorable environmental profile.[5] It is a redox-neutral process, obviating the need for the hydride reducing agents often employed in traditional multi-step syntheses.[5] The reaction proceeds via a zwitterionic intermediate, which can often be isolated, leading to a high-purity final product upon cyclization.[6]

Causality Behind Experimental Choices:

The choice of ethylene sulfate is pivotal. It is an inexpensive and readily available solid reagent.[5] Its reactivity is tuned to favor selective monoalkylation of the primary or secondary amine of the 1,2-amino alcohol, minimizing the common problem of bis-alkylation.[5][6] The reaction is often carried out in greener solvents, and the primary by-products are potassium sulfate and t-butanol, which have low toxicity.[5]

Experimental Protocol: Synthesis of a Substituted Morpholine

This protocol describes a general two-step, one-pot synthesis of a morpholine derivative from a 1,2-amino alcohol and ethylene sulfate.

Materials:

  • 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.1 equiv)

  • Acetonitrile (or another suitable solvent)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • tert-Butyl methyl ether (MTBE)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Step 1: Zwitterion Formation

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the 1,2-amino alcohol (1.0 equiv) and acetonitrile (sufficient to dissolve the starting material).

    • Add ethylene sulfate (1.1 equiv) to the solution at room temperature.

    • Stir the mixture at room temperature for 12-24 hours. The formation of the zwitterionic intermediate may be observed as a precipitate.

    • Monitor the reaction by TLC or LC-MS until the starting amino alcohol is consumed.

  • Step 2: Cyclization

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.5 equiv) portion-wise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the cyclization to the morpholine product by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with tert-butyl methyl ether (MTBE) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholine product.

    • The crude product can be purified by silica gel column chromatography or distillation as required.

Workflow Diagram

EthyleneSulfate_Morpholine_Synthesis cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification Start 1,2-Amino Alcohol + Ethylene Sulfate Reaction1 Stir in Acetonitrile (Room Temperature, 12-24h) Start->Reaction1 Zwitterion Zwitterionic Intermediate Reaction1->Zwitterion Base Add t-BuOK (0°C to Room Temp, 2-4h) Zwitterion->Base Cyclization Intramolecular Cyclization Base->Cyclization Workup Quench, Extract, Dry, Concentrate Cyclization->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure Morpholine Derivative Purification->Product caption Workflow for Morpholine Synthesis using Ethylene Sulfate.

Caption: Workflow for Morpholine Synthesis using Ethylene Sulfate.

Energy-Assisted Green Synthesis: Microwave and Ultrasound Irradiation

Microwave and ultrasound-assisted organic synthesis have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity.[1][7] These techniques are considered green due to their high energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis of Morpholine-Based Chalcones

Microwave irradiation can significantly expedite the Claisen-Schmidt condensation, a key reaction for synthesizing chalcones, which can be precursors to or derivatives of morpholine-containing compounds.[5]

Causality Behind Experimental Choices:

Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[1] This avoids localized overheating often associated with conventional oil baths, which can lead to side product formation. The use of a basic ethanolic solvent provides a green reaction medium.

Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation

Materials:

  • 4-Morpholinoacetophenone (1.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Ethanol

  • Potassium hydroxide (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 4-morpholinoacetophenone (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 150 W) and temperature (e.g., 80 °C) for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure morpholine-based chalcone.

Ultrasound-Assisted Synthesis

Sonication, the application of ultrasound energy to a reaction, can promote chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Experimental Protocol: General Ultrasound-Assisted Synthesis of Morpholine Derivatives

Materials:

  • Appropriate starting materials for the desired morpholine derivative

  • A suitable green solvent (e.g., water, ethanol)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, combine the starting materials and the solvent.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Apply ultrasound irradiation at a specific frequency (e.g., 40 kHz) and power. The reaction temperature can be controlled by a circulating water bath.

  • Monitor the reaction progress by TLC or other appropriate analytical techniques.

  • Upon completion, perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product as needed.

Energy-Assisted Synthesis Workflow Diagram

EnergyAssisted_Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis MW_Start Reactants + Catalyst in Ethanol MW_Reaction Microwave Irradiation (80°C, 5-15 min) MW_Start->MW_Reaction MW_Workup Precipitation, Filtration, Recrystallization MW_Reaction->MW_Workup MW_Product Pure Product MW_Workup->MW_Product US_Start Reactants in Green Solvent US_Reaction Sonication (e.g., 40 kHz) US_Start->US_Reaction US_Workup Aqueous Work-up, Extraction, Purification US_Reaction->US_Workup US_Product Pure Product US_Workup->US_Product caption General workflow for energy-assisted synthesis.

Caption: General workflow for energy-assisted synthesis.

Continuous Flow Synthesis: A Scalable and Safe Approach

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.[8] The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in a continuous flow microreactor system.[8]

Causality Behind Experimental Choices:

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. The small reactor volume enhances heat and mass transfer, leading to better reaction efficiency and selectivity. This is particularly beneficial for exothermic reactions, as the risk of thermal runaway is minimized.

Experimental Protocol: Continuous Flow Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

Materials:

  • Morpholine

  • 2,4-Difluoronitrobenzene

  • Acetonitrile (solvent)

  • Microreactor system with pumps, mixer, and temperature-controlled reactor coil

Procedure:

  • Stream Preparation:

    • Prepare a solution of morpholine in acetonitrile.

    • Prepare a separate solution of 2,4-difluoronitrobenzene in acetonitrile.

  • Reaction Setup:

    • Set up the microreactor system, ensuring all connections are secure.

    • Set the desired temperature for the reactor coil (e.g., 100-150 °C).

  • Continuous Reaction:

    • Pump the two reactant solutions at controlled flow rates into a T-mixer to ensure efficient mixing.

    • The mixed stream then enters the heated reactor coil. The residence time is controlled by the total flow rate and the reactor volume.

    • The product stream exiting the reactor is collected.

  • Work-up and Analysis:

    • The collected product stream can be subjected to in-line or off-line analysis (e.g., HPLC) to determine conversion and yield.

    • The solvent is removed under reduced pressure, and the product is purified by crystallization or other suitable methods.

Continuous Flow Synthesis Diagram

Flow_Synthesis ReactantA Morpholine in Acetonitrile PumpA Pump A ReactantA->PumpA ReactantB 2,4-Difluoronitrobenzene in Acetonitrile PumpB Pump B ReactantB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (Controlled Temperature & Residence Time) Mixer->Reactor Collection Product Collection Reactor->Collection Analysis Analysis (HPLC) Collection->Analysis Purification Purification Analysis->Purification FinalProduct 4-(2-fluoro-4-nitrophenyl)morpholine Purification->FinalProduct caption Schematic of a continuous flow synthesis setup.

Caption: Schematic of a continuous flow synthesis setup.

Biocatalysis in Morpholine Synthesis

While the direct enzymatic synthesis of the morpholine ring is not yet widely established, biocatalysis plays a crucial role in the green synthesis of chiral morpholine precursors and derivatives.[9] Lipases are particularly versatile enzymes for the kinetic resolution of racemic alcohols and amines, key intermediates in the synthesis of enantiomerically pure morpholines.

Causality Behind Experimental Choices:

Enzymes operate under mild conditions (temperature, pH), are highly selective (chemo-, regio-, and enantio-), and are biodegradable.[9] Lipase-catalyzed transesterification is a common strategy for resolving racemic alcohols. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Precursor Alcohol

Materials:

  • Racemic alcohol precursor to a chiral morpholine

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask containing the racemic alcohol and the organic solvent, add the immobilized lipase.

  • Add the acyl donor (e.g., vinyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography.

  • The resolved enantiomers can then be carried forward to synthesize the desired chiral morpholine.

Comparison of Green Synthesis Approaches

MethodKey AdvantagesTypical ConditionsYieldsGreen Metrics
Ethylene Sulfate High atom economy, redox-neutral, inexpensive reagents, low-toxicity waste, scalable.[5][6]Room temp. to moderate heating, common organic solvents.High to excellent.High Atom Economy, Low E-Factor.
Microwave-Assisted Drastically reduced reaction times, improved yields, high energy efficiency.[1]80-150 °C, 5-30 min, sealed vessel.Good to excellent.Lower energy consumption, potential for solvent reduction.
Ultrasound-Assisted Short reaction times, often at room temperature, simple setup.[7]Room temp. to moderate heating, 20-60 min.Good to excellent.Low energy consumption, can enable use of greener solvents like water.
Continuous Flow Enhanced safety, superior process control, easy scalability, high reproducibility.[8]Elevated temperatures and pressures, precise residence time control.Often higher than batch due to better control.High Process Mass Intensity (PMI) efficiency in scaled production.
Biocatalysis High enantioselectivity, mild reaction conditions, biodegradable catalyst.[9]Near-ambient temperature, aqueous or organic media.Typically ~50% for kinetic resolution.Excellent for producing chiral compounds, reduces need for chiral chromatography.

Conclusion

The synthesis of morpholine compounds is undergoing a green revolution. The methodologies presented in these application notes demonstrate a significant shift away from traditional, often harsh, synthetic routes. From the atom-economical and scalable ethylene sulfate method to the rapid and energy-efficient microwave and ultrasound techniques, and the safe and controllable continuous flow processes, researchers now have a powerful toolkit to synthesize these vital pharmaceutical building blocks in a more sustainable manner. The integration of biocatalysis further enhances the ability to produce enantiomerically pure morpholine derivatives, a critical aspect of modern drug development. By adopting these green approaches, the scientific community can continue to innovate while minimizing its environmental footprint.

References

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Tertiary Amine Morpholine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of tertiary amine morpholine derivatives. The unique physicochemical properties of the morpholine moiety, particularly its basicity, often introduce specific hurdles during isolation and purification. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of morpholine-containing compounds.

Q1: What are the most common impurities I should expect when synthesizing N-substituted morpholines?

A: Impurities can originate from starting materials, side reactions, or product degradation. Common culprits include:

  • Unreacted Starting Materials: Such as the parent morpholine or the alkylating/acylating agent.

  • Over-alkylation Products: If a primary amine is used to create a secondary amine morpholine, tertiary amine byproducts can form.

  • Ring-Opening or Degradation Products: Under harsh acidic or thermal conditions, the morpholine ring can cleave. The initial step of degradation often involves the cleavage of a C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetic acid.

  • Solvent Adducts: Residual solvents from the reaction or workup can be difficult to remove.

  • Reagent-Derived Impurities: For example, if using tosyl chloride, tosyl acid may be present.

Q2: My purified morpholine derivative is a clear oil, but it turns yellow or brown upon standing. Why is this happening and how can I prevent it?

A: Discoloration is typically a sign of oxidative degradation. Tertiary amines, including morpholines, are susceptible to oxidation, especially when exposed to air and light. The nitrogen lone pair can be oxidized, leading to the formation of N-oxides or other colored byproducts.

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Use amber vials or wrap containers in aluminum foil.

  • Low Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.

  • Antioxidant Addition: For long-term storage of bulk material, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, though this is not suitable for all applications.

Q3: My morpholine compound is highly water-soluble, making extraction difficult. How can I improve my workup?

A: The high polarity and basicity of the morpholine ring can lead to significant water solubility, complicating extraction from aqueous media.

Troubleshooting Extraction:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This deprotonates any ammonium salt, converting it to the more organic-soluble free base.

  • Salting Out: Add a saturated salt solution (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its partition into the organic layer.

  • Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture instead of less polar options like diethyl ether or ethyl acetate.

  • Continuous Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

Section 2: Troubleshooting Guide - Purification by Chromatography

Silica gel chromatography is a cornerstone of purification, but the basic nature of morpholines presents a significant challenge due to strong interactions with the acidic silica surface.

Q4: My morpholine compound is streaking badly or sticking to the top of my silica gel column. What is happening?

A: This is the most common problem when purifying amines on silica. The basic nitrogen atom of the morpholine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your eluent. This base neutralizes the acidic sites on the silica, allowing your compound to elute properly.

    • Triethylamine (TEA): Add 0.1–2% TEA to your mobile phase (e.g., hexane/ethyl acetate).

    • Ammonium Hydroxide: For more polar compounds requiring a methanol/DCM system, adding a few drops of concentrated ammonium hydroxide or using a pre-mixed solution (e.g., 1-10% of 10% ammonium hydroxide in methanol, added to DCM) can be effective.

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: This pre-treated silica has amine groups bonded to the surface, providing a basic environment that repels basic compounds, leading to excellent peak shapes without mobile phase additives.

    • Alumina (Basic or Neutral): Alumina can be an effective alternative for the purification of amines.

    • Reverse-Phase Chromatography: For highly polar or ionizable morpholines, reverse-phase (e.g., C18) chromatography can be an excellent choice. By adjusting the mobile phase pH to be alkaline (two units above the amine's pKa), the compound becomes more lipophilic and retains better on the column.

Workflow for Troubleshooting Chromatography Issues

Caption: Decision tree for troubleshooting common chromatography issues.

Section 3: Troubleshooting Guide - Purification by Crystallization & Distillation

For compounds that are solids or high-boiling liquids, crystallization and distillation are powerful purification techniques.

Q5: I can't get my morpholine derivative to crystallize. It just "oils out". What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. The compound separates as a liquid phase instead of forming a crystalline solid.

Troubleshooting Crystallization:

  • Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. A co-solvent system (one "good" solvent and one "poor" solvent) is often effective.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator. Rapid cooling promotes amorphous precipitation.

  • Induce Nucleation: If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line to create a surface for crystal growth. Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Salt Formation: A very effective strategy for basic amines is to form a crystalline salt, such as a hydrochloride or acetate salt. These salts often have much better crystalline properties than the free base. The pure salt can then be collected and, if needed, the free base can be regenerated by treatment with a base.

Data Table: Common Solvents for Crystallization
SolventBoiling Point (°C)PolarityNotes for Morpholine Derivatives
Ethanol 78Polar ProticOften a good starting point, can be paired with water or hexanes.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds; can be paired with hexanes.
Acetonitrile 82Polar AproticCan be effective for compounds with moderate polarity.
Toluene 111NonpolarUseful for less polar derivatives, often used in a co-solvent system.
Heptane/Hexanes 69-98NonpolarTypically used as the "poor" solvent to induce precipitation.

Q6: My morpholine derivative decomposes at its atmospheric boiling point. Can I use distillation?

A: Yes, but you must use vacuum distillation. This technique lowers the pressure above the liquid, which in turn lowers its boiling point. This allows for the distillation of high-boiling or thermally sensitive compounds without causing decomposition. For instance, diethanolamine (a morpholine precursor) begins to degrade at 205°C, well below its atmospheric boiling point of 270°C, but can be distilled under vacuum at ~160°C.

Protocol: General Procedure for Vacuum Distillation
  • Apparatus Setup: Assemble a distillation apparatus using thick-walled glassware inspected for cracks. Use a Claisen adapter to minimize bumping. All joints must be properly greased to ensure a good seal.

  • Bump Prevention: Add a magnetic stir bar to the distilling flask. Boiling chips are ineffective under vacuum.

  • Connect to Vacuum: Connect the vacuum adapter to a trap (to protect the pump) and then to the vacuum source (e.g., vacuum pump).

  • Reduce Pressure: Turn on the vacuum source and allow the pressure to stabilize before applying heat. This removes volatile solvents safely.

  • Apply Heat: Gently heat the distilling flask using a heating mantle. Use insulation (glass wool or foil) if necessary to drive the vapor into the condenser.

  • Collect Fractions: Collect the distillate in the receiving flask.

  • Shutdown: Crucially, remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. Vent the system slowly to avoid a sudden rush of air that could disturb the collected distillate.

Section 4: Analytical & Quality Control

Q7: How can I accurately assess the purity of my final morpholine product?

A: A combination of methods is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying organic impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known internal standard.

  • Gas Chromatography (GC) / Mass Spectrometry (MS): For volatile morpholine derivatives, GC-MS is a powerful tool for separating and identifying impurities.

  • Liquid Chromatography (LC) / Mass Spectrometry (MS): For less volatile or thermally sensitive compounds, LC-MS, particularly UPLC-MS/MS, provides high sensitivity and is suitable for trace-level impurity analysis.

  • Melting Point: For crystalline solids, a sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Workflow for Product Purification and Analysis

Caption: General workflow for selecting a purification strategy.

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic scaffolds. Morpholine and its derivatives are prevalent in a vast array of pharmaceuticals and bioactive molecules, making their efficient and clean synthesis a critical endeavor.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthetic routes to substituted morpholines. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Side Reactions & Their Mitigation

    • Side Reactions in N-Alkylation of Amino Alcohols . Over-alkylation leading to quaternary ammonium salts. . Competing O-alkylation.

    • Challenges in Intramolecular Cyclization Routes . Formation of elimination byproducts. . Intermolecular side reactions.

    • Side Products in Reductive Amination Syntheses . Formation of secondary and tertiary amine impurities. . Incomplete reduction of the imine intermediate.

  • Analytical Protocols for Impurity Profiling

  • References

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of an amino alcohol is giving a complex mixture of products. What are the likely culprits?

A: A complex product mixture in the N-alkylation of an amino alcohol typically points to two primary side reactions: over-alkylation and O-alkylation. Over-alkylation occurs when the initially formed secondary amine (the desired morpholine) reacts further with the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.[3][4] O-alkylation is a competing reaction where the hydroxyl group of the amino alcohol acts as a nucleophile instead of the amine.[5] The prevalence of each is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Q2: I am attempting an intramolecular cyclization to form a morpholine, but I am seeing significant amounts of what appears to be an elimination product. Why is this happening?

A: Elimination reactions are a common pitfall in intramolecular cyclizations, especially when harsh conditions (e.g., strong acids or bases at high temperatures) are employed. For instance, in reactions analogous to the Bischler-Napieralski or Pictet-Spengler type cyclizations, which can be adapted for morpholine synthesis, the formation of styrene-like byproducts through a retro-Ritter reaction is a known issue.[6][7] This is often indicative of the formation of a carbocation or a related reactive intermediate that can readily undergo elimination.

Q3: During my reductive amination to synthesize a substituted morpholine, I am observing the formation of multiple amine products. How can I improve the selectivity?

A: The formation of multiple amine products in a reductive amination process is often due to a lack of control over the stoichiometry and reaction conditions.[3][8] If you are starting with a primary amine, it's possible to get a mixture of the desired secondary amine (the morpholine) and a tertiary amine if the newly formed morpholine reacts with another equivalent of the aldehyde/ketone. Conversely, if your starting amine is not fully consumed, you will have a mixture of starting material and product. The choice of reducing agent is also critical; some are more selective for the imine intermediate over the starting carbonyl compound.[3]

Q4: What are the best analytical techniques to identify unknown impurities in my morpholine synthesis?

A: A combination of chromatographic and spectroscopic techniques is generally the most effective approach for impurity profiling.[9] High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is excellent for separating and identifying components in your reaction mixture.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for volatile impurities.[10][11] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable.[9]

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section provides a more detailed analysis of common side reactions, their mechanistic origins, and actionable troubleshooting steps.

Side Reactions in N-Alkylation of Amino Alcohols

The N-alkylation of amino alcohols is a direct and common method for synthesizing N-substituted morpholines. However, the presence of two nucleophilic centers (the nitrogen and the oxygen) can lead to selectivity issues.

  • Symptom: You observe products with a higher molecular weight than your target morpholine, often with poor solubility in organic solvents. ¹H NMR may show complex multiplets and a downfield shift of protons adjacent to the nitrogen.

  • Causality: The product morpholine, being a secondary or tertiary amine, can be more nucleophilic than the starting amino alcohol, leading to a second alkylation event. This is particularly problematic with highly reactive alkylating agents.[4]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the amino alcohol relative to the alkylating agent to favor mono-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thus disfavoring the second alkylation.

    • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).[5]

    • Reaction Monitoring: Closely monitor the reaction progress using TLC, GC, or LC-MS to stop the reaction once the desired product is maximized.

  • Symptom: You isolate an isomer of your desired product. Mass spectrometry will show the correct mass, but spectroscopic analysis (NMR, IR) will indicate the presence of a free amine and an ether linkage.

  • Causality: The hydroxyl group can compete with the amine as the nucleophile. This is influenced by the "hard" and "soft" nature of the electrophile and nucleophiles. Harder electrophiles may favor O-alkylation.[5][12] The choice of base is also critical; a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity.[5]

  • Troubleshooting Protocol:

    • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation. This adds steps to the synthesis but ensures complete selectivity.[5]

    • Optimize Base and Solvent: Use a base that is selective for deprotonating the amine or a solvent system that favors N-alkylation. For instance, a non-polar solvent may favor N-alkylation over O-alkylation.

    • pH Control: In some cases, maintaining a slightly acidic pH can protonate the more basic amine, reducing its nucleophilicity and potentially favoring O-alkylation. Conversely, carefully chosen basic conditions can favor N-alkylation.

Challenges in Intramolecular Cyclization Routes

Intramolecular cyclization of a linear precursor, such as a halo-alcohol or an amino alcohol with a suitable leaving group, is another common strategy for forming the morpholine ring.[2]

  • Symptom: You observe a significant amount of a byproduct with a lower molecular weight than the starting material, often containing a double bond.

  • Causality: This typically occurs under harsh dehydrating or acidic conditions where a carbocation intermediate is formed, which can then undergo elimination instead of cyclization. This is analogous to side reactions seen in the Bischler-Napieralski reaction.[6][7]

  • Troubleshooting Protocol:

    • Milder Reaction Conditions: Employ milder cyclization conditions. For example, if using a strong acid, try a weaker acid or a Lewis acid catalyst. Lowering the reaction temperature can also suppress elimination.

    • Choice of Leaving Group: Use a better leaving group that facilitates cyclization at lower temperatures.

    • Alternative Synthetic Routes: Consider a different synthetic approach that avoids harsh dehydrating conditions, such as a palladium-catalyzed carboamination.[13]

Side Products in Reductive Amination Syntheses

Reductive amination is a powerful one-pot method for synthesizing substituted morpholines from a dialdehyde (or equivalent) and a primary amine.[8][14]

  • Symptom: A complex mixture of amine products is observed, making purification difficult.

  • Causality: This arises from a lack of control over the reaction, where the product amine can react further with the carbonyl compound.[3]

  • Troubleshooting Protocol:

    • Selective Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

    • One-Pot vs. Two-Step: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control.

    • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[15]

G start Reductive Amination Yields Impure Product check_reducing_agent Is the reducing agent selective for the imine? start->check_reducing_agent change_reducing_agent Switch to NaBH(OAc)₃ or NaBH₃CN check_reducing_agent->change_reducing_agent No check_ph Is the pH controlled (5-6)? check_reducing_agent->check_ph Yes change_reducing_agent->check_ph adjust_ph Buffer the reaction mixture check_ph->adjust_ph No check_stoichiometry Are starting material ratios correct? check_ph->check_stoichiometry Yes adjust_ph->check_stoichiometry adjust_stoichiometry Optimize reactant ratios check_stoichiometry->adjust_stoichiometry No consider_two_step Consider a two-step protocol (imine formation then reduction) check_stoichiometry->consider_two_step Yes adjust_stoichiometry->consider_two_step success Pure Substituted Morpholine consider_two_step->success G cluster_0 Reactants cluster_1 Products AminoAlcohol R-NH-CH₂CH₂-OH N_Alkylation Desired Product: R-N(R')-CH₂CH₂-OH AminoAlcohol->N_Alkylation N-Alkylation (Desired Pathway) O_Alkylation Side Product: R-NH-CH₂CH₂-O-R' AminoAlcohol->O_Alkylation O-Alkylation (Side Reaction) AlkylHalide R'-X AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation

References

Technical Support Center: Optimizing Reductive Amination for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of morpholines via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the reductive amination for morpholine synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Desired Morpholine Product Yield

You have set up your reductive amination reaction to synthesize a morpholine derivative, but upon work-up and analysis (TLC, LC-MS, or NMR), you observe a very low yield of the desired product or none at all.

Potential Causes and Solutions

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion from the reaction of the amine and the carbonyl compound. This equilibrium can be unfavorable under certain conditions.

    • Solution 1: pH Adjustment. The formation of the iminium ion is often the rate-limiting step and is pH-dependent. An acidic medium is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic.

      • Recommendation: For most reductive aminations, a mildly acidic pH range of 4-6 is optimal. You can achieve this by using a mild acid catalyst such as acetic acid. It is advisable to perform small-scale experiments to screen for the optimal pH for your specific substrates.

    • Solution 2: Water Removal. The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. In some cases, removing water can drive the equilibrium towards the imine, thus improving the overall reaction rate.

      • Recommendation: A Dean-Stark apparatus can be employed for reactions conducted at higher temperatures with solvents that form an azeotrope with water (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective, especially for reactions at room temperature.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for a successful reductive amination. The ideal reducing agent should be selective for the iminium ion over the starting carbonyl compound.

    • Solution: Select the Right Reducing Agent.

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that can be used in a one-pot reaction, as it is less basic and less nucleophilic than other borohydrides, reducing the likelihood of side reactions. It is particularly effective in mildly acidic conditions.

      • Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is also selective for the iminium ion. However, it is highly toxic (releases hydrogen cyanide in acidic conditions) and requires careful handling. It is generally more effective at a slightly lower pH than STAB.

      • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts. It is generally not the preferred choice for one-pot reductive aminations unless the imine formation is very fast or the carbonyl is unreactive. If used, it is often added after the imine has been pre-formed.

  • Substrate Reactivity and Steric Hindrance: The electronic and steric properties of your starting amine and carbonyl compound can significantly impact the reaction rate and yield.

    • Solution 1: Adjust Reaction Conditions. For sterically hindered or electron-poor substrates, more forcing reaction conditions might be necessary. This could include increasing the reaction temperature, extending the reaction time, or using a more reactive catalyst.

    • Solution 2: Alternative Synthetic Routes. If optimization of the reductive amination fails, consider alternative strategies for synthesizing the target morpholine. This could involve a two-step process where the imine is first isolated and then reduced, or a completely different synthetic approach.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_imine Verify Imine/Iminium Formation (e.g., via TLC, LC-MS, or a test reaction) start->check_imine adjust_ph Adjust pH (4-6) Use mild acid catalyst (e.g., AcOH) check_imine->adjust_ph If imine formation is poor check_reducing_agent Evaluate Reducing Agent check_imine->check_reducing_agent If imine formation is confirmed remove_water Remove Water (Dean-Stark or dehydrating agent) adjust_ph->remove_water remove_water->check_reducing_agent switch_stab Switch to STAB (Sodium Triacetoxyborohydride) check_reducing_agent->switch_stab If using a non-selective agent optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) switch_stab->optimize_conditions consider_alternatives Consider Alternative Synthetic Routes optimize_conditions->consider_alternatives If yield is still low end_goal Improved Yield optimize_conditions->end_goal

Caption: A decision-making workflow for troubleshooting low yields in morpholine synthesis via reductive amination.

Problem 2: Formation of Significant Side Products

Your reaction produces the desired morpholine, but it is contaminated with one or more significant side products, complicating purification and reducing the overall yield.

Common Side Products and Their Mitigation

Side Product Potential Cause Proposed Solution
Alcohol from Carbonyl Reduction The reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form the imine.Use a more selective reducing agent like sodium triacetoxyborohydride (STAB). If using a stronger reducing agent like NaBH₄, ensure imine formation is complete before adding the reducing agent (a two-step, one-pot approach).
Bis-alkylation of the Amine The product morpholine is more nucleophilic than the starting amine and reacts with another equivalent of the carbonyl and reducing agent.Use an excess of the starting amine (1.5-2 equivalents) to outcompete the product for the carbonyl compound. Alternatively, add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.
Self-condensation of the Carbonyl For enolizable aldehydes and ketones, base or acid catalysis can promote self-condensation reactions (e.g., aldol condensation).Maintain a neutral or mildly acidic pH. Avoid strong acids or bases. The use of STAB, which is non-basic, can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination for morpholine synthesis?

A1: The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The nitrogen of the starting amine (often a di-alkanolamine derivative) attacks the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of water to form a Schiff base (imine) or its protonated form, the iminium ion. This step is typically acid-catalyzed.

  • Reduction: A reducing agent, usually a hydride source, selectively reduces the iminium ion to form the final amine, which in the case of morpholine synthesis, is the cyclized product.

Mechanism Overview

mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Amine Amine (R-NH2) Hemiaminal Hemiaminal Amine->Hemiaminal Carbonyl Carbonyl (R'=O) Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Product Morpholine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Q2: Which solvent is best for reductive amination?

A2: The choice of solvent depends on the solubility of the substrates and the reducing agent. Common solvents include:

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are excellent choices for reactions with STAB, as they are aprotic and do not react with the reducing agent.

  • Methanol (MeOH) and Ethanol (EtOH): These can be used, especially with NaBH₃CN. However, they can react with stronger reducing agents like NaBH₄.

  • Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are other suitable aprotic solvents.

It is crucial to use anhydrous solvents to avoid quenching the reducing agent and to favor imine formation.

Q3: How can I monitor the progress of my reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting materials (especially the limiting reagent) and the formation of the product. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting materials, intermediates (like the imine), the desired product, and any side products. This is particularly useful for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick work-up, and analyzing it by ¹H NMR can give a clear picture of the conversion to the product.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Morpholine Synthesis using STAB

This protocol provides a general method for the synthesis of an N-substituted morpholine from a suitable amine and aldehyde/ketone.

Materials:

  • Starting amine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (AcOH) (optional, 0.1-1.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting amine and the aldehyde or ketone.

  • Dissolve the starting materials in the anhydrous solvent (DCM or DCE).

  • If needed, add acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, weigh the sodium triacetoxyborohydride. Add the STAB to the reaction mixture in portions over 10-15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholine.

Technical Support Center: Overcoming Poor Separation in Silica Gel Chromatography of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide is designed to provide expert advice and practical solutions for troubleshooting poor separation of morpholine-containing compounds during silica gel chromatography. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these purification strategies, ensuring your success in the lab.

Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatography of morpholines. Each issue is analyzed to its root cause, followed by actionable, step-by-step solutions.

Issue 1: My morpholine compound is tailing or streaking badly on the TLC plate and column.

This is the most frequent issue researchers face. Tailing peaks lead to poor resolution, mixed fractions, and lower yields of pure product.

Core Reason: Acid-Base Interactions

The fundamental cause of this problem lies in the chemical properties of both your compound and the stationary phase.

  • Silica Gel is Acidic: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These sites can protonate basic compounds.

  • Morpholines are Basic: The nitrogen atom in the morpholine ring is basic (pKa of morpholine is ~8.5) and readily accepts a proton.[1]

This strong acid-base interaction between the basic morpholine and the acidic silanol groups causes a portion of your compound molecules to bind very tightly to the stationary phase, while the rest moves with the solvent front. This differential migration results in a "tail" or "streak" rather than a compact spot or band.[2][3]

dot

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Acidic Silanol (Si-OH) Morpholine Basic Morpholine Compound Morpholine->Silanol Strong Interaction (Causes Tailing) Modifier Basic Modifier (e.g., Triethylamine) Modifier->Silanol Preferential Binding (Neutralizes Site)

Caption: Interaction dynamics at the silica gel surface.

Solutions

The strategy is to suppress the strong interaction between your basic compound and the acidic silica.

Solution 1: Add a Basic Modifier to the Mobile Phase

By adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your eluent, you can neutralize the acidic silanol sites.[2][4] This modifier will preferentially bind to the silica, allowing your morpholine compound to elute symmetrically.

Table 1: Common Mobile Phase Modifiers for Basic Compounds

Modifier Typical Concentration pKa Notes
Triethylamine (TEA) 0.1 - 2.0% (v/v) ~10.7 Volatile and generally easy to remove under vacuum. The most common choice.
Ammonium Hydroxide 0.5 - 2.0% of a 10% solution of NH4OH in MeOH ~9.25 Effective but can be less convenient to handle.

| Pyridine | 0.1 - 0.5% (v/v) | ~5.25 | Less basic and has a strong odor. Use in a fume hood. |

Protocol 1: Preparing a Mobile Phase with a Basic Modifier

Objective: To prepare an eluent that prevents peak tailing of basic compounds.

Materials:

  • Chosen solvent system (e.g., 95:5 Dichloromethane/Methanol)

  • Triethylamine (TEA)

  • Graduated cylinders

Procedure:

  • Measure the primary components of your mobile phase. For 500 mL of a 95:5 DCM/MeOH solution, measure 475 mL of DCM and 25 mL of MeOH.

  • Add the basic modifier. For a 1% TEA concentration, add 5 mL of TEA to the solvent mixture.

  • Mix thoroughly. Swirl the solution in a flask to ensure it is homogeneous.

  • Equilibrate the Column: Before loading your sample, flush the column with 3-5 column volumes of the new, modified mobile phase. This is a critical step to ensure the entire silica bed is neutralized.[5]

Solution 2: Use a Deactivated or Alternative Stationary Phase

If adding a modifier is not sufficient or if your compound is sensitive, changing the stationary phase is the next logical step.

  • Amine-functionalized Silica: This silica is covalently modified with aminopropyl groups, creating a basic surface that repels basic analytes and eliminates the need for mobile phase modifiers.[4][6][7]

  • Neutral or Basic Alumina: Alumina is a good alternative to silica. Basic alumina is particularly effective for purifying basic compounds.

  • Reversed-Phase Silica (C18): If your morpholine derivative has sufficient hydrophobic character, reversed-phase chromatography, where the stationary phase is nonpolar, can be an excellent option.[8]

Issue 2: My compound is very polar and remains at the baseline (Rf = 0), even in 100% Ethyl Acetate.

Core Reason: Excessive Polarity

Your compound is too polar for the current mobile phase. The strong polar interactions (like hydrogen bonding) with the silica surface are overwhelming the ability of the eluent to move the compound.[9][10]

Solutions

Solution 1: Increase Mobile Phase Polarity

You need a more polar eluent to compete with the silica for your compound.

  • Introduce a Stronger Solvent: The most common strategy is to add methanol (MeOH) to your eluent. Start with a small percentage (e.g., 1-2% MeOH in Dichloromethane or Ethyl Acetate) and gradually increase it.

  • Use a Gradient Elution: In flash chromatography, starting with a less polar solvent and gradually increasing the percentage of a more polar solvent (like methanol) can effectively elute highly retained compounds while still separating them from less polar impurities.

Table 2: Eluotropic Series (Solvent Polarity on Silica)

Solvent Polarity Index Notes
Hexane / Heptane 0.1 Nonpolar
Toluene 2.4
Dichloromethane (DCM) 3.1 Good starting point
Diethyl Ether 4.0
Ethyl Acetate (EtOAc) 4.4 Common mid-polarity solvent
Acetonitrile (ACN) 5.8
Isopropanol (IPA) 6.2
Methanol (MeOH) 6.6 Strong polar solvent

| Water | 10.2 | Very strong; used in HILIC or RP |

Solution 2: Consider HILIC

For extremely polar morpholines, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[11][12] In HILIC, you use a polar stationary phase (like bare silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[13] This technique is adept at retaining and separating very polar molecules that are unretained in reversed-phase.[12][14]

Issue 3: My compound appears to be decomposing on the column.

Core Reason: Compound Instability on Acidic Media

The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[10][15] If you observe new spots appearing on your TLC plates during analysis of column fractions that were not in the crude material, decomposition is likely occurring.

dot

start Poor Separation Observed q1 Are peaks tailing? start->q1 sol1 Add Basic Modifier (e.g., 1% TEA) q1->sol1 Yes q2 Is compound at Rf=0? q1->q2 No end_node Separation Improved sol1->end_node sol2 Increase Eluent Polarity (e.g., add MeOH) q2->sol2 Yes q3 Is compound decomposing? (Test with 2D-TLC) q2->q3 No sol2->end_node sol3 Deactivate Silica or Switch to Alumina/NH2-Silica q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for morpholine chromatography.

Solution: Perform a Stability Test and Change Conditions

First, confirm that the compound is indeed unstable on silica.

Protocol 2: Stability Test of a Compound on Silica Gel (2D-TLC)

Objective: To determine if a compound degrades upon contact with the silica gel stationary phase.

Materials:

  • Square TLC plate (e.g., 10x10 cm)

  • Your compound dissolved in a volatile solvent

  • Developing chamber and chosen eluent

Procedure:

  • Spotting: On a square TLC plate, spot your compound in one of the bottom corners, keeping the spot small and concentrated.[8]

  • First Elution: Develop the plate in your chosen solvent system as you normally would.

  • Drying: After the first run, remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.[8]

  • Second Elution: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[8]

  • Analysis: Visualize the plate.

    • Stable Compound: A stable compound will appear as a single spot on the diagonal line from the origin.

    • Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[8]

If instability is confirmed, you must avoid standard silica. Use one of the alternative stationary phases mentioned in Issue 1, Solution 2 (Amine-functionalized silica or Alumina) or deactivate the silica with triethylamine before use.[5]

Frequently Asked Questions (FAQs)

Q1: What are good starting solvent systems for separating morpholine derivatives? A common and effective starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a low percentage of MeOH (e.g., 1-2%) and increase it as needed to achieve an Rf value of ~0.3 for your target compound on TLC. An alternative is Ethyl Acetate/Hexanes. For virtually all morpholines, it is advisable to pre-emptively add a basic modifier like 0.5-1% triethylamine to your screening solvents to prevent tailing from the start.[2]

Q2: How do I properly "dry load" a morpholine sample that has poor solubility in the column eluent? Dry loading is an excellent technique to improve resolution, especially for samples that are not very soluble in the starting eluent.[16] It prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

Protocol 3: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent onto the column for optimal separation.[8][16]

Materials:

  • Your crude sample

  • A solvent that fully dissolves your sample (e.g., DCM, Acetone, MeOH)

  • Silica gel (approx. 5-10 times the mass of your sample)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve your crude sample completely in a suitable solvent in a round-bottom flask.[8]

  • Add dry silica gel to the solution to form a slurry.[8][16]

  • Evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed.[8]

  • Carefully layer this silica-adsorbed sample powder onto the top of your packed column.

  • Gently add a protective layer of sand on top of the sample layer and begin eluting with your chosen mobile phase.[8]

Q3: When should I consider more advanced chromatography modes like mixed-mode? You should consider mixed-mode chromatography when you are trying to separate a complex mixture containing morpholines (basic), acidic compounds, and neutral compounds all in a single run.[17][18] Mixed-mode columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) properties.[19][20][21] This dual nature allows for unique selectivity that can separate molecules based on both their hydrophobicity and their charge, a task that is often impossible with standard silica gel or C18 columns alone.[22]

References

Preventing over-oxidation in the synthesis of morpholine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-oxidation

Welcome to the Technical Support Center for the synthesis of morpholine intermediates. As a Senior Application Scientist, I understand the critical importance of controlling reaction conditions to ensure the desired product yield and purity. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the prevention of over-oxidation, a common challenge in the synthesis of these valuable heterocyclic compounds.

Troubleshooting Guide: Addressing Specific Over-oxidation Issues

This section addresses specific problems you may encounter during the synthesis of morpholine intermediates, providing explanations for the underlying causes and actionable solutions.

Question 1: I am attempting to synthesize a morpholinone from a diethanolamine derivative via oxidation, but I'm observing significant formation of ring-opened byproducts and low yield of the desired lactam. What is causing this and how can I prevent it?

Answer:

This is a classic case of over-oxidation. The desired morpholinone is an intermediate oxidation state, and aggressive oxidizing conditions can lead to the cleavage of the C-C or C-N bonds within the ring.

Underlying Causality:

The mechanism of oxidation for amines can be complex, often involving radical intermediates or hydride transfer.[1][2] Strong oxidants don't always discriminate between the initial desired oxidation and subsequent, undesired reactions. In the case of diethanolamine derivatives, the initial oxidation of one of the alcohol groups to an aldehyde is followed by intramolecular cyclization and further oxidation to the lactam (morpholinone). However, potent oxidizing agents can attack the nitrogen atom or the carbon-carbon bond, leading to fragmentation of the molecule.[3]

Preventative Measures & Protocols:

To mitigate over-oxidation, the key is to use milder, more selective oxidizing agents and to carefully control the reaction conditions.

Recommended Oxidation Systems:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C).[4][5] Its mild nature and high selectivity for converting primary alcohols to aldehydes make it an excellent choice for the initial oxidation step without aggressively attacking the amine.[6][7]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] It operates under neutral pH and at room temperature, offering a significant advantage over chromium-based reagents.[10][11]

dot

Caption: Swern Oxidation workflow for morpholinone synthesis.

Experimental Protocol: Swern Oxidation for Morpholinone Synthesis

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Oxidation: Add a solution of the diethanolamine derivative (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) to the flask, and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude morpholinone by column chromatography on silica gel.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical Reaction TemperatureKey AdvantagesPotential Issues
Swern Oxidation -78 °CMild, high selectivity, avoids heavy metals.[4]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7]
Dess-Martin Periodinane Room TemperatureMild, neutral pH, long shelf life.[9]Potentially explosive, higher cost for industrial scale.[8][9]
Chromium Reagents (e.g., PCC) Room TemperatureEffective for many oxidations.Toxic heavy metal waste, can be acidic.

Question 2: During the synthesis of 2,2'-dimorpholinodiethylether (DMDEE) from diethylene glycol and morpholine, I'm observing the formation of colored impurities and polymeric byproducts. How can I minimize these side reactions?

Answer:

The formation of colored impurities and polymers in this synthesis often points to over-oxidation or side reactions catalyzed by heat and residual acid or metal catalysts.

Underlying Causality:

The synthesis of DMDEE typically involves the reaction of diethylene glycol with excess morpholine, often in the presence of a catalyst.[12][13] At elevated temperatures, diethylene glycol can undergo oxidation or dehydration, leading to the formation of aldehydes, ketones, or other reactive species. These can then polymerize or undergo condensation reactions with morpholine to form colored, high-molecular-weight impurities.

Preventative Measures & Protocols:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation by atmospheric oxygen.

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can promote side reactions. Determine the optimal temperature through small-scale experiments.

  • Catalyst Selection and Removal: If a catalyst is used, ensure it is selective and can be easily removed after the reaction. Residual catalyst can promote degradation of the product during distillation.

  • Use of Antioxidants: In some cases, the addition of a small amount of a high-boiling antioxidant can help to prevent the formation of oxidative byproducts.

  • Purification: Purify the crude product promptly after the reaction is complete to avoid prolonged exposure to heat and potential catalysts for degradation. Vacuum distillation is often the preferred method for purifying DMDEE.

dot

Caption: Logical pathways in DMDEE synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of morpholine and its intermediates.

Q1: What are the primary industrial methods for synthesizing morpholine, and what are the key considerations for avoiding byproducts in these processes?

A1: The two primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[14]

  • Dehydration of Diethanolamine: This process typically uses a strong acid like sulfuric acid at high temperatures.[15] The main challenge is to control the dehydration to favor intramolecular cyclization to morpholine over intermolecular reactions that can lead to the formation of piperazine and other undesired byproducts. Careful control of the acid concentration and temperature is crucial.[16][17]

  • Reaction of Diethylene Glycol with Ammonia: This method is often performed under high pressure and temperature in the presence of a hydrogenation catalyst. Key considerations include catalyst selectivity to minimize the formation of other amines and ensuring complete conversion to avoid difficult separations.

Q2: How can I analytically detect and quantify over-oxidation products in my reaction mixture?

A2: Several analytical techniques can be employed to detect and quantify over-oxidation byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile byproducts.[18] Derivatization of non-volatile compounds may be necessary.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is well-suited for analyzing less volatile and more polar byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about impurities, helping to elucidate the structures of over-oxidation products.

Q3: Are there any "green" or more environmentally friendly approaches to the synthesis of morpholines that can also help in avoiding harsh oxidizing conditions?

A3: Yes, there is growing interest in developing greener synthetic routes to morpholines. One promising approach is the use of ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines.[20][21] This method is a redox-neutral, one or two-step protocol that uses inexpensive reagents and avoids harsh oxidizing conditions, leading to high yields and cleaner reaction profiles.[20][21] Additionally, photocatalytic methods are being explored for the synthesis of morpholines.[22]

Q4: What are the key safety precautions I should take when working with oxidizing agents in the synthesis of morpholine intermediates?

A4: Working with oxidizing agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[23][24]

  • Fume Hood: Conduct all reactions involving strong oxidizing agents in a well-ventilated fume hood.[25][26]

  • Segregation: Store oxidizing agents away from flammable and combustible materials.[24][27]

  • Temperature Control: Be aware of the potential for exothermic reactions and have appropriate cooling baths ready.[26]

  • Material Compatibility: Use glassware and equipment that are compatible with the specific oxidizing agent being used. Avoid using metal spatulas with certain oxidizers.[27]

  • Quenching: Have a plan for safely quenching the reaction and neutralizing any unreacted oxidizing agent.

By understanding the mechanisms of over-oxidation and implementing the strategies outlined in this guide, you can significantly improve the yield and purity of your morpholine intermediates, leading to more efficient and successful research and development outcomes.

References

Technical Support Center: Managing Temperature Sensitivity in Morpholine Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing temperature sensitivity in morpholine oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Morpholine and its derivatives are invaluable scaffolds in medicinal chemistry, but their oxidation can be highly sensitive to thermal conditions, leading to challenges in yield, purity, and reproducibility.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple instructions to explain the fundamental causality behind experimental choices.

Section 1: Fundamentals & Key Challenges

Q1: Why are morpholine oxidation reactions so sensitive to temperature?

A1: The temperature sensitivity of morpholine oxidation stems from several key factors:

  • Exothermic Nature: Many oxidation reactions are exothermic, releasing heat that can increase the reaction rate. Without proper control, this can lead to a thermal runaway, where the reaction accelerates uncontrollably, promoting side reactions and degradation.[1][2] Morpholine's reaction with acids, for instance, is a strong exothermic process.[3][4]

  • Competing Reaction Pathways: The morpholine scaffold has multiple reactive sites. The secondary amine is susceptible to oxidation, but the C-H bonds adjacent to the nitrogen and oxygen atoms can also be targeted.[5] At elevated temperatures, the energy barrier for less-desired pathways, such as ring-opening or over-oxidation, is more easily overcome, leading to a complex mixture of products.[6][7]

  • Radical Intermediates: Some oxidation mechanisms proceed via a morpholine radical intermediate.[8] While necessary for the desired transformation, these high-energy species can participate in non-selective side reactions if not consumed productively. Higher temperatures can increase the lifetime or alter the reactivity of these intermediates, compromising product purity.

  • Catalyst Stability: In catalyzed reactions, temperature excursions can affect the catalyst's stability and activity. For example, palladium or copper catalysts may aggregate or decompose at higher temperatures, leading to reduced efficiency and inconsistent results.[1][9]

Section 2: Frequently Asked Questions (FAQs)

Q2: My reaction mixture is turning dark brown or yellow. What does this indicate and how can I prevent it?

A2: Discoloration is a common visual indicator of degradation or side-product formation.[10] It typically suggests that the desired selective oxidation is competing with other processes.

  • Primary Cause: The most likely cause is over-oxidation or the formation of polymeric byproducts, which are often highly colored. This happens when the reaction temperature is too high, allowing the oxidant to react non-selectively with the product or starting material.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Start by cooling the reaction vessel to 0-5°C in an ice bath before and during the addition of the oxidant.[10]

    • Slow Reagent Addition: Add the oxidizing agent dropwise or in small portions using a syringe pump or dropping funnel. This allows the heat generated by the reaction to dissipate, preventing localized hot spots.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, which can contribute to undesired oxidative side reactions.[1][10]

Q3: I'm observing low or inconsistent yields. Could temperature be the culprit?

A3: Absolutely. Temperature instability is a primary driver of low and irreproducible yields.

  • Product Degradation: The desired oxidized product may itself be thermally labile and can decompose if the temperature rises excessively. One common degradation pathway is the acid-catalyzed ring opening of the morpholine ether bond, especially during acidic workups at elevated temperatures.[10]

  • Volatilization: Morpholine is a volatile compound.[11] If the reaction is run at too high a temperature without a condenser, you may lose starting material, leading to a lower-than-expected yield.

  • Solution: Implement a robust cooling protocol and monitor the internal reaction temperature with a calibrated thermometer. Ensure your workup procedures are also performed at controlled, cool temperatures.[10] For long-term storage of morpholine-containing compounds, keep them in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[10]

Q4: How does my choice of oxidant or catalyst influence the reaction's temperature profile?

A4: The choice of reagents is critical. Some systems are inherently more energetic or require higher temperatures to initiate.

  • Harsh vs. Mild Oxidants: Strong, non-selective oxidants (e.g., permanganate, chromic acid) often generate significant heat and can lead to over-oxidation. Milder, more controlled oxidants or catalytic systems (e.g., using O₂ or H₂O₂ with a metal catalyst) often allow for lower reaction temperatures and greater selectivity.[7]

  • Catalyst-Mediated Reactions: Modern catalytic methods, such as those employing copper or palladium, can facilitate oxidation under much milder conditions, often at or below room temperature.[8][12] These catalysts lower the activation energy for the desired pathway, making it favorable even at reduced temperatures.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues related to temperature sensitivity in morpholine oxidation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Catalyst deactivation. 3. Insufficient reaction time.1. Gradually increase temperature in 5°C increments, monitoring by TLC/GC-MS. 2. Ensure an inert atmosphere; use fresh, high-purity catalyst.[1] 3. Extend reaction time, taking aliquots to check for progress.
Low Yield with Byproducts 1. Temperature too high. 2. Rapid addition of oxidant causing thermal spikes. 3. Presence of atmospheric oxygen.1. Maintain reaction at 0-5°C using an ice/salt bath. 2. Use a syringe pump for slow, controlled addition of the oxidant. 3. Degas solvents and maintain a positive pressure of N₂ or Ar.[10]
Reaction Runaway (Rapid, Uncontrolled Exotherm) 1. Poor heat dissipation. 2. Reaction scale is too concentrated. 3. Reagents added too quickly.1. Use a larger flask or a jacketed reactor for better surface area-to-volume ratio. Ensure efficient stirring. 2. Increase solvent volume to dilute the reaction mixture. 3. Immediately cool with a larger ice bath and halt reagent addition.
Formation of Multiple Products (Poor Selectivity) 1. Over-oxidation due to high temperature. 2. Ring-opening or other degradation pathways are active.1. Lower the reaction temperature significantly (e.g., to -20°C or -78°C) and re-evaluate. 2. Consider a more selective catalyst system that operates under milder conditions.[8] 3. Ensure the workup is non-acidic and performed at low temperatures.[10]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in temperature-sensitive morpholine oxidations.

G start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield impurity Impurity / Multiple Products start->impurity runaway Runaway Reaction start->runaway cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low cause_temp_high Cause: Temp Too High? impurity->cause_temp_high cause_reagent_add Cause: Reagent Addition Rate? runaway->cause_reagent_add sol_decrease_temp Solution: Use Ice Bath (0-5°C) Lower Temperature runaway->sol_decrease_temp cause_atmosphere Cause: Atmosphere? cause_temp_low->cause_atmosphere No sol_increase_temp Solution: Increase Temp Incrementally cause_temp_low->sol_increase_temp Yes cause_temp_high->cause_reagent_add No cause_temp_high->sol_decrease_temp Yes sol_slow_add Solution: Use Syringe Pump Add Dropwise cause_reagent_add->sol_slow_add Yes sol_dilute Solution: Increase Solvent Volume cause_reagent_add->sol_dilute Also Consider sol_inert_atm Solution: Degas Solvents Use N2/Ar Atmosphere cause_atmosphere->sol_inert_atm Yes G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase prep_glass 1. Assemble & Dry Glassware prep_reagents 2. Prepare & Degas Reagents/Solvents prep_glass->prep_reagents cooldown 3. Cool Substrate to 0-5°C prep_reagents->cooldown addition 4. Slow Oxidant Addition cooldown->addition monitor 5. Monitor Reaction (TLC/GC-MS) addition->monitor monitor->monitor quench 6. Quench Reaction at 0-5°C monitor->quench Reaction Complete extract 7. Extraction & Purification quench->extract analyze 8. Final Product Analysis extract->analyze

References

Technical Support Center: Enhancing the Stability of Morpholine Derivatives During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and stabilizing this crucial heterocyclic scaffold. Morpholine and its derivatives are foundational in medicinal chemistry, often enhancing the pharmacokinetic profiles of therapeutic agents. However, the stability of the morpholine ring during synthesis can be a significant hurdle, leading to low yields, byproduct formation, and purification challenges.

This document moves beyond simple protocols to explain the why behind experimental choices. We will explore common stability issues in a question-and-answer format, providing troubleshooting strategies and field-proven insights to ensure your synthesis is both successful and robust.

Part 1: Frequently Asked Questions (FAQs) on Morpholine Stability

This section addresses foundational questions regarding the inherent stability of the morpholine ring and common degradation pathways.

Q1: What are the primary degradation pathways for the morpholine ring under synthetic conditions?

The morpholine ring, while generally stable, is susceptible to degradation under certain harsh conditions, primarily through two pathways:

  • Oxidative Ring Cleavage: This is a common degradation route, especially in the presence of strong oxidants, certain metal catalysts, or even photocatalytic conditions with oxygen. The initial step often involves the cleavage of a C-N or C-O bond. This can lead to the formation of open-chain byproducts such as 2-(2-aminoethoxy)acetic acid and eventually smaller molecules like glycolic acid. The involvement of cytochrome P-450 monooxygenase in microbial degradation highlights the ring's susceptibility to enzymatic oxidation, a process that can be mimicked by certain chemical oxidants used in synthesis.

  • Thermal Decomposition: At elevated temperatures, particularly above 150-200°C, the morpholine ring can fragment. This is a critical consideration in synthetic routes that require high heat, such as the industrial synthesis from diethylene glycol (DEG) or the dehydration of diethanolamine (DEA). Decomposition products can include smaller amines and glycols, which can complicate purification and reduce yield.

Part 2: Troubleshooting Guide for Morpholine Synthesis

This section provides solutions to specific problems encountered during experimental work.

Problem 1: Low Yields and Formation of N-ethylmorpholine or Other Side Products.

Q: I'm synthesizing a morpholine derivative from diethylene glycol (DEG) and ammonia, but my yield is poor, and I'm isolating a significant amount of N-ethylmorpholine. What is causing this?

A: This is a classic issue of catalyst selectivity and reaction control in the DEG route. The formation of N-ethylmorpholine and other high-molecular-weight byproducts points to a few potential causes.

Causality and Solution:

  • Catalyst Choice & Deactivation: The industrial DEG route relies on hydrogenation catalysts like Nickel, Copper, or Cobalt, often on an alumina support. The choice and preparation of this catalyst are critical. An inefficient or poorly selective catalyst can promote side reactions. Furthermore, impurities in your starting materials (DEG or ammonia) can poison the catalyst, reducing its efficiency and selectivity.

    • Solution: Ensure your starting materials are of high purity. If you are preparing the catalyst yourself, ensure proper loading of active metals (Ni, Cu, Zn) and consider adding promoters like Lanthanum (La), which can increase surface area and allow for lower operating pressures. If using a commercial catalyst, consider regeneration or replacement if its performance has degraded.

  • Inefficient Water Removal: The cyclization reaction produces water. If not efficiently removed, water can inhibit the forward reaction, leading to incomplete conversion and the formation of intermediates like 2-(2-aminoethoxy)ethanol (AEE), which can participate in side reactions.

    • Solution: Improve the efficiency of your distillation or water-trapping apparatus to drive the reaction equilibrium towards the desired morpholine product.

Troubleshooting Workflow: Low Yield in DEG Route

Caption: Troubleshooting workflow for low morpholine yield.

Problem 2: Ring Instability During Functionalization (e.g., N-Alkylation or Acylation).

Q: I have successfully synthesized my core morpholine structure, but the ring seems to degrade when I try to modify the nitrogen atom. How can I protect the ring's integrity?

A: This is a common challenge where the reagents used for functionalization are too harsh for the morpholine ring, especially if it bears sensitive substituents. The solution often lies in choosing milder conditions and, if necessary, employing protecting groups for other functionalities on the molecule.

Causality and Solution:

  • Reagent Choice: Strong bases or highly reactive electrophiles can induce ring opening or other side reactions. The nitrogen of the morpholine is a weak base, and forcing it to react under harsh conditions can be detrimental.

    • Solution: Opt for milder reaction conditions. For N-alkylation, use a weaker base like potassium carbonate instead of strong bases like sodium hydride, and a good leaving group on your alkylating agent. For acylations, using an acid chloride with a non-nucleophilic base (e.g., triethylamine or DIPEA) at controlled temperatures is often sufficient.

  • Protecting Groups: If your molecule contains other reactive functional groups (like alcohols or other amines), they may interfere with the desired reaction. Protecting these groups can allow for a cleaner, more selective reaction on the morpholine nitrogen. A protecting group is a temporary modification of a functional group to ensure it doesn't react during a specific step.

Protecting Group Strategy for a Multi-functional Molecule

G cluster_0 Initial Molecule cluster_1 Protection Step cluster_2 Functionalization cluster_3 Deprotection cluster_4 Final Product A Morpholine with -OH group B Protect -OH group (e.g., as TBDMS ether) A->B Protect C N-Alkylate Morpholine B->C React D Remove TBDMS group (e.g., with TBAF) C->D Deprotect E N-Alkylated Morpholine with free -OH group D->E

Caption: Orthogonal protection strategy workflow.

Problem 3: My reaction mixture is showing unexpected peaks in analytical tests (HPLC, GC-MS, NMR).

Q: During in-process control using HPLC, I see several unexpected peaks that I cannot identify. Could this be degradation?

A: Yes, the appearance of unexpected, often more polar, peaks is a strong indicator of degradation, likely via the oxidative ring cleavage pathway.

Causality and Solution:

  • Identification of Degradants: The primary degradation products of morpholine are open-chain compounds. Based on established pathways, these are likely to be intermediates like 2-(2-aminoethoxy)acetate and its subsequent breakdown product, glycolate. These compounds are more polar than the parent morpholine derivative and will have different retention times in reverse-phase HPLC.

    • Solution: Use LC-MS to get the mass of the unknown peaks. Compare these masses to the expected masses of potential degradation products. 1H-NMR can also be invaluable, as the chemical shifts of the open-chain products will be distinctly different from the cyclic morpholine structure.

  • Preventative Measures: Once degradation is confirmed, you must revisit your reaction conditions.

    • Exclude Oxygen: If you suspect oxidation, run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: Lower the reaction temperature. Many reactions, especially those catalyzed by transition metals, can proceed efficiently at lower temperatures, minimizing thermal decomposition.

    • Solvent Choice: Ensure your solvent is pure and degassed. Peroxides in solvents like THF or ethers can initiate oxidative degradation.

Common Analytical Techniques for Morpholine Stability Studies

Analytical MethodInformation ProvidedCommon Degradants to Look ForReference
GC-FID/MS Separation and quantification of volatile components; mass for identification.Smaller amines, glycols resulting from thermal decomposition.
RP-HPLC-UV/MS Separation of parent compound from more polar degradants; mass for identification.Open-chain products like 2-(2-aminoethoxy)acetate.
1H-NMR Structural confirmation of parent compound and identification of intermediates/degradants.Disappearance of characteristic morpholine ring protons and appearance of new signals corresponding to open-chain structures.

Part 3: Protocols for Enhanced Stability

Protocol: Synthesis of N-Benzyl Protected Morpholine

This protocol demonstrates the use of a protecting group on the nitrogen atom, which can enhance stability during subsequent synthetic steps or serve as a stable intermediate. The N-benzyl group is particularly useful as it can be removed under mild hydrogenolysis conditions.

Objective: To synthesize an N-benzyl protected morpholine from a suitable chloro-alcohol and benzylamine, a method that avoids harsh cyclization conditions.

Materials:

  • 2-(2-Chloroethoxy)ethanol

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for reflux and workup

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile (100 mL).

  • Addition of Reagents: Add benzylamine (1 equivalent), 2-(2-chloroethoxy)ethanol (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents). The carbonate acts as a mild base to scavenge the HCl formed during the reaction, preventing the formation of amine hydrochlorides and potential acid-catalyzed degradation.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl morpholine.

This method provides a stable, protected morpholine derivative that can be used in further synthetic transformations.

Validation & Comparative

A Senior Scientist's Guide to the Definitive 1H NMR Analysis of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is not merely a procedural step but the bedrock of scientific integrity. The compound 4-N-Boc-2-ethoxycarbonylmethyl-morpholine, a key intermediate in many synthetic pathways, presents a classic analytical challenge. Its multi-functional nature, incorporating a Boc-protected amine, a chiral morpholine core, and an ester side-chain, necessitates a robust and precise analytical approach.

This guide provides an in-depth, experience-driven analysis of this compound using ¹H NMR spectroscopy. We will dissect its spectral signature, compare the utility of ¹H NMR against other common analytical techniques, and provide actionable protocols. This is not just a recitation of data, but a strategic guide to interpreting spectral information with confidence and authority.

The Primacy of ¹H NMR in Structural Elucidation

While techniques like mass spectrometry confirm molecular weight and elemental composition, and infrared spectroscopy identifies functional groups, ¹H NMR spectroscopy provides the definitive architectural blueprint of a molecule. It reveals the precise connectivity and stereochemical relationships of protons, offering an unparalleled level of structural detail. For a molecule like this compound, where subtle stereochemical nuances can have profound biological implications, ¹H NMR is the gold standard for characterization.

Dissecting the ¹H NMR Spectrum of this compound

The key to a successful analysis is to deconstruct the molecule into its constituent spin systems and predict their spectral signatures. The structure and proton assignments are visualized below.

Diagram 1: Structure of this compound

A visual breakdown of the key proton environments in the target molecule.

Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum. The electron-withdrawing effects of oxygen and nitrogen atoms will deshield adjacent protons, shifting them downfield.[1][2] The chair conformation of the morpholine ring dictates the axial and equatorial positions of its protons, leading to distinct coupling constants.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Coupling Interactions
Boc Group (-C(CH₃)₃) ~1.4 - 1.5Singlet (s)9HThe nine protons are chemically equivalent due to free rotation, resulting in a strong, sharp singlet in a characteristic upfield region. This is the hallmark signal confirming successful Boc protection.[4]
Ethyl Ester (-OCH₂CH₃) ~4.1 - 4.2 (CH₂)Quartet (q)2HThe methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). J ≈ 7 Hz.
~1.2 - 1.3 (CH₃)Triplet (t)3HThe methyl protons are split into a triplet by the two neighboring methylene protons. J ≈ 7 Hz.
Morpholine Ring Protons (H-2, H-3, H-5, H-6) ~2.5 - 4.2Complex Multiplets (m)7HThese protons form a complex spin system. Protons on C-2 and C-6, adjacent to the ring oxygen, are the most deshielded (~3.5-4.2 ppm).[5][6] Protons on C-3 and C-5, adjacent to the nitrogen, are typically found more upfield (~2.5-3.8 ppm), but are deshielded by the Boc group.[4] The chair conformation leads to different axial-axial (~7-12 Hz), axial-equatorial (~2-5 Hz), and equatorial-equatorial (~2-5 Hz) coupling constants, resulting in complex multiplets.[7]
Side-Chain Methylene (-CH₂COO-) ~2.6 - 2.8Doublet of Doublets (dd)2HThese two protons are diastereotopic due to the adjacent chiral center (C-2). They will appear as two distinct signals, each split by the other (geminal coupling, ²J ≈ 14-18 Hz) and by the proton on C-2 (vicinal coupling, ³J).

A Comparative Framework: ¹H NMR vs. Alternative Techniques

While ¹H NMR is indispensable, a multi-faceted analytical approach provides the most robust characterization. The choice of technique is dictated by the specific question being asked.

Analytical Method Principle Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy Measures the magnetic environment of protons.- Unambiguously confirms the presence and connectivity of all proton-bearing fragments (Boc, morpholine, ethyl ester).- Provides detailed stereochemical information via coupling constants.- Quantitative analysis is straightforward.- Signal overlap in the morpholine region can complicate interpretation without 2D techniques.- The N-H proton signal of the carbamate is often broad or unobservable.[8]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.- Confirms the presence of all unique carbon atoms, including the carbonyls of the Boc and ester groups (~155 ppm and ~170 ppm, respectively) and the quaternary carbon of the Boc group (~80 ppm).[8][9]- Inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide direct information on proton connectivity or stereochemistry.
Mass Spectrometry (e.g., ESI-MS) Measures the mass-to-charge ratio of ions.- Provides the exact molecular weight, confirming the elemental formula.- Fragmentation patterns can offer clues about the molecular structure.- Does not distinguish between isomers.- Provides no information about the 3D arrangement of atoms (stereochemistry).
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Quickly confirms the presence of key functional groups: the carbamate C=O stretch (~1680-1720 cm⁻¹) and the ester C=O stretch (~1735-1750 cm⁻¹).[8]- Provides limited information on the overall molecular skeleton.- Not suitable for detailed structural elucidation or isomeric distinction.

Diagram 2: Analytical Workflow for Structural Confirmation

cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation Purified_Compound Purified This compound MS Mass Spectrometry (ESI-MS) Purified_Compound->MS IR Infrared Spectroscopy (FT-IR) Purified_Compound->IR NMR_1H ¹H NMR Spectroscopy Purified_Compound->NMR_1H NMR_13C ¹³C NMR Spectroscopy Purified_Compound->NMR_13C MW Correct Molecular Weight? MS->MW FG Correct Functional Groups? IR->FG NMR_2D 2D NMR (COSY, HSQC) (If Needed) NMR_1H->NMR_2D Resolves Overlap Connectivity Correct Connectivity & Stereochemistry? NMR_1H->Connectivity NMR_13C->Connectivity NMR_2D->Connectivity Structure_Confirmed Structure Confirmed MW->Structure_Confirmed FG->Structure_Confirmed Connectivity->Structure_Confirmed

A logical workflow demonstrating the complementary roles of different analytical techniques.

Field-Proven Experimental Protocol for ¹H NMR Analysis

Trustworthy data originates from meticulous experimental execution. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

Materials:

  • This compound sample (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[4]

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-added to solvent)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. The purity of the sample is crucial, as impurities will complicate the spectrum.[8]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[10]

    • Ensure the sample is fully dissolved. Gentle swirling or brief vortexing can be applied. A clear, particulate-free solution is required.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particles.

  • Spectrometer Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.

    • Place the sample into the NMR magnet.

    • Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This step is critical as it corrects for magnetic field drift. Following the lock, perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

    • Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape and are on a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[10]

    • Integration: Integrate the area under each peak. Set the integral of a well-resolved, unambiguous signal (like the 9H Boc singlet) to its known proton count and normalize all other integrals relative to it.

Conclusion: The Definitive Power of ¹H NMR

For the structural verification of this compound, ¹H NMR spectroscopy is not just a technique; it is the definitive arbiter. Its ability to map the complete proton framework, including subtle stereochemical details, provides a level of certainty that other methods cannot match. The characteristic upfield singlet of the Boc group serves as an immediate confirmation of successful protection, while the complex multiplets of the morpholine ring and the distinct patterns of the side chain provide a unique fingerprint of the entire molecular architecture. When complemented by mass spectrometry and ¹³C NMR, a complete and unassailable structural assignment is achieved, empowering researchers to proceed with their work with the highest degree of confidence.

References

A Tale of Two Guardians: Cbz vs. Boc in the Synthesis of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Protecting Group Selection

In the intricate world of organic synthesis, particularly in the realm of pharmaceutical and drug development, the morpholine scaffold stands as a privileged structure, gracing numerous approved drugs with its presence. The synthesis of these valuable heterocyclic motifs, however, is not without its challenges. The nucleophilic nitrogen atom at the heart of the morpholine ring necessitates the use of protecting groups to orchestrate regioselective reactions and prevent unwanted side products. Among the myriad of available options, the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups have emerged as the stalwarts of amine protection.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, data-driven comparison of the Cbz and Boc protecting groups in the context of morpholine synthesis. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

The Protectors: Unveiling the Chemistry of Cbz and Boc

Both Cbz and Boc belong to the carbamate family of protecting groups, effectively masking the nucleophilicity of the amine nitrogen. Their widespread adoption stems from their reliability and the distinct, yet complementary, methods for their removal. This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one group in the presence of the other.[1][2]

The Veteran Guardian: Carboxybenzyl (Cbz)

Introduced in the 1930s by Bergmann and Zervas, the Cbz group has a long and storied history in peptide synthesis and has since been widely applied in the synthesis of complex nitrogen-containing molecules.[3]

Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl byproduct.[4]

Deprotection: The key advantage of the Cbz group lies in its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This mild method cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.[4][5] Alternatively, strong acidic conditions, such as HBr in acetic acid, can also be employed for deprotection.[4]

The Modern Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group rose to prominence with the advent of solid-phase peptide synthesis and has become arguably the most common amine protecting group in contemporary organic synthesis.[6]

Protection: The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or under aqueous conditions with sodium bicarbonate.[7]

Deprotection: The Boc group is prized for its acid lability. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide, leading to a clean deprotection.[6][8]

Head-to-Head: A Comparative Analysis in Morpholine Synthesis

The choice between Cbz and Boc for a morpholine synthesis campaign is not merely a matter of preference but a strategic decision dictated by the overall synthetic route, the presence of other functional groups, and desired reaction conditions.

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Typical Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N)Mildly basic (e.g., Et₃N, NaOH)
Stability Stable to acidic and basic conditionsStable to basic and nucleophilic conditions, and catalytic hydrogenation
Primary Deprotection Method Catalytic hydrogenolysis (H₂/Pd-C)Acidolysis (e.g., TFA, HCl)
Orthogonality Orthogonal to Boc and FmocOrthogonal to Cbz and Fmoc
Potential Side Reactions Benzyl ether cleavage under harsh hydrogenolysisAcid-sensitive groups may be cleaved during deprotection
Purification of Protected Intermediate Often crystalline and easily purified by recrystallization.[4]Can be oils or solids; chromatography is common.

In the Trenches: Experimental Protocols for N-Protected Morpholine Synthesis

To provide a practical context for this comparison, we present representative, step-by-step protocols for the synthesis of a morpholine derivative from a common amino alcohol precursor, utilizing both Cbz and Boc protection strategies.

Workflow for Morpholine Synthesis

The general strategy for constructing the morpholine ring from an amino alcohol often involves N-protection, followed by reaction with a suitable dielectrophile and subsequent intramolecular cyclization.

start Amino Alcohol n_protection N-Protection (Cbz or Boc) start->n_protection reaction Reaction with Dielectrophile n_protection->reaction cyclization Intramolecular Cyclization reaction->cyclization deprotection Deprotection cyclization->deprotection product Morpholine deprotection->product

General workflow for morpholine synthesis.
Protocol 1: Synthesis of N-Cbz-Morpholine Derivative

This protocol outlines the synthesis of an N-Cbz protected morpholine from an amino alcohol.

Step 1: N-Cbz Protection of the Amino Alcohol

  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the N-Cbz protected amino alcohol.

Step 2: Intramolecular Cyclization to form N-Cbz-Morpholine

This step can be achieved through various methods, one common approach involves reaction with a dielectrophile followed by base-mediated cyclization. A specific example involves the reaction of an N-Cbz protected amino alcohol with a suitable bis-electrophile.[9]

Step 3: Deprotection of the Cbz Group

  • Dissolve the N-Cbz protected morpholine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected morpholine.

Protocol 2: Synthesis of N-Boc-Morpholine Derivative

This protocol details the synthesis of an N-Boc protected morpholine from an amino alcohol.

Step 1: N-Boc Protection of the Amino Alcohol

  • Dissolve the amino alcohol (1.0 eq) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the N-Boc protected amino alcohol by flash chromatography.

Step 2: Intramolecular Cyclization to form N-Boc-Morpholine

Similar to the Cbz route, the N-Boc protected amino alcohol can be cyclized. For instance, an N-Boc protected amino diol can undergo cyclization upon treatment with sodium hydride.[10]

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc protected morpholine (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product, often an amine salt, can be used directly or neutralized with a base and extracted to yield the free morpholine.

Mechanistic Insights: A Visual Guide

The distinct deprotection mechanisms of Cbz and Boc are fundamental to their orthogonal nature.

cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_boc Boc Deprotection (Acidolysis) cbz_protected R-NH-Cbz h2_pdc H₂ / Pd-C cbz_protected->h2_pdc intermediate [Intermediate Carbamic Acid] h2_pdc->intermediate amine R-NH₂ intermediate->amine co2 CO₂ intermediate->co2 toluene Toluene intermediate->toluene boc_protected R-NH-Boc h_plus H⁺ (e.g., TFA) boc_protected->h_plus protonated [Protonated Intermediate] h_plus->protonated carbamic_acid [Carbamic Acid] protonated->carbamic_acid isobutylene Isobutylene protonated->isobutylene amine_boc R-NH₂ carbamic_acid->amine_boc co2_boc CO₂ carbamic_acid->co2_boc

Deprotection mechanisms of Cbz and Boc groups.

Field-Proven Insights and Causality of Choices

  • For substrates sensitive to acid but stable to reduction , Cbz is the protector of choice. This is particularly relevant when other acid-labile groups, such as tert-butyl esters or silyl ethers, are present in the molecule.

  • When catalytic hydrogenation is not feasible , due to the presence of reducible functional groups like alkenes, alkynes, or certain aromatic systems, Boc protection is the superior strategy.

  • In terms of practical handling and purification , Cbz-protected intermediates often exhibit higher crystallinity, which can be a significant advantage in large-scale synthesis, potentially avoiding the need for chromatography.[4]

  • Regarding atom economy and byproducts , Boc deprotection is generally considered "cleaner" as the byproducts (isobutylene and CO₂) are volatile gases. In contrast, Cbz deprotection yields toluene, which must be removed.

  • For complex, multi-step syntheses requiring orthogonal protection , the combination of Cbz and Boc is a powerful tool, allowing for the selective deprotection of either amine at different stages of the synthetic sequence.[11]

Navigating Purification Challenges

The basic nature of the morpholine nitrogen can sometimes lead to challenges during silica gel chromatography, such as peak tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[1] For highly polar morpholine derivatives, reverse-phase chromatography or crystallization may be more suitable purification techniques.

Conclusion: A Strategic Partnership in Synthesis

Both Cbz and Boc protecting groups are invaluable tools in the synthesis of morpholine-containing compounds. The choice between them is not a matter of one being universally "better" but rather a strategic decision based on the specific demands of the synthetic route. A thorough understanding of their respective stabilities, deprotection conditions, and potential incompatibilities empowers the synthetic chemist to design more efficient and robust routes to these important heterocyclic scaffolds. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy to accelerate their journey from starting materials to the final, valuable morpholine-containing target molecule.

References

A Guide to the Structural Nuances of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold's Enduring Value in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its advantageous physicochemical properties.[1][2] Its presence often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, including enhanced blood-brain barrier permeability.[2][3][4] These characteristics make morpholine and its derivatives highly sought-after components in the design of novel therapeutics, particularly for central nervous system (CNS) targets.[2][3][4]

This guide provides an in-depth structural comparison of a key building block, 4-N-Boc-2-ethoxycarbonylmethyl-morpholine, with its rationally selected analogs. We will explore how subtle modifications to stereochemistry, the ester moiety, and the nitrogen protecting group can profoundly influence the three-dimensional conformation of the morpholine ring. Understanding these structural dynamics is paramount for researchers and drug development professionals, as conformation is intrinsically linked to biological activity and target engagement. Through a combination of experimental data and computational insights, this guide will illuminate the structure-activity relationships (SAR) that govern this versatile scaffold.

The Core Molecule: Deconstructing this compound

This compound serves as our foundational structure. Its key features include:

  • A Chiral Center: The C2 position is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers. This is a critical feature, as biological systems are chiral, and often only one enantiomer will exhibit the desired therapeutic effect.

  • The Morpholine Ring: This six-membered heterocycle typically adopts a stable chair conformation to minimize steric strain. The endocyclic oxygen and nitrogen atoms influence its electronic properties and hydrogen bonding capacity.[3]

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky protecting group on the nitrogen atom.[5] Its size and electronics play a significant role in dictating the conformational preference of the ring and its substituents.

  • The C2 Side Chain: The ethoxycarbonylmethyl group at the C2 position provides a versatile handle for further chemical modification and introduces another point of conformational variability.

The conformation of this molecule is a delicate balance of steric and electronic effects. A critical phenomenon to consider is the "pseudoallylic strain" that can arise from the N-Boc group.[6] The partial double-bond character of the N-C(O) amide bond can create steric repulsion with the C2 substituent, influencing its preference for an axial versus equatorial orientation.[6]

Analog Selection: A Rationale for Structural Probing

To understand the structural landscape of our core molecule, we will compare it against three classes of analogs, each designed to probe a specific structural element.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Interpretation S1 Synthesize Parent & Analogs S2 Purify via Chromatography S1->S2 A1 NMR Spectroscopy (Solution Conformation) S2->A1 A2 X-Ray Crystallography (Solid-State Conformation) S2->A2 I1 Compare Data & Identify Trends A1->I1 A2->I1 A3 Computational Modeling (Energy Landscapes) A3->I1 I2 Derive SAR Insights I1->I2

References

The Versatility of the Morpholine Scaffold: A Comparative Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Ring in Medicinal Chemistry

The morpholine moiety, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, has earned its status as a "privileged structure" in the realm of medicinal chemistry. Its widespread presence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties. The morpholine ring's unique characteristics, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, make it an attractive scaffold for the design of novel therapeutic agents. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative analysis of the diverse biological activities of various morpholine derivatives, supported by experimental data and detailed protocols for key assays, to aid researchers in the strategic design of new and potent therapeutic agents.

Anticancer Activity: Targeting Key Pathways in Malignancy

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and survival.

Comparative Analysis of Anticancer Activity

A variety of morpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
5h HT-29 (Colon)3.103 ± 0.979
5j HT-29 (Colon)9.657 ± 0.149
5c HT-29 (Colon)17.750 ± 1.768

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the morpholine ring and any associated aromatic systems. For instance, studies on quinazoline-based morpholine derivatives revealed that compounds with para-substitution on the phenyl ring generally exhibit higher potency. In a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of chlorine atoms at the third and fourth positions of the phenyl ring in compound 5h was found to enhance its binding affinity to the ATP-binding pocket of VEGFR-2, leading to potent inhibition.

Key Mechanistic Targets

1. PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Several morpholine derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K Morpholine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

2. Bcl-2 Family Protein Inhibition:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Morpholine derivatives have been designed to inhibit these anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Bcl2_Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak Inhibits BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 Inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Morpholine Morpholine Derivatives Morpholine->Bcl2

Caption: The Bcl-2 family-mediated apoptosis pathway and inhibition by morpholine derivatives.

3. VEGFR-2 Kinase Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a validated anticancer strategy.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of morpholine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start 1. Seed cells in a 96-well plate treat 2. Treat with morpholine derivatives start->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT solution (0.5 mg/mL) incubate->add_mtt incubate_mtt 5. Incubate for 4 hours add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read end 8. Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Ru(ii)-3 Staphylococcus aureus0.78
Derivative 3 Enterococcus hirae3.125
Enterococcus faecium3.125
Escherichia coli12.5
Derivative 4 Enterococcus faecium3.125
Enterococcus gallinarum3.125
Derivative 6 Enterococcus species6.25
Bacillus anthracis6.25

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of morpholine derivatives is often influenced by the lipophilicity of the molecule. For instance, in a series of ruthenium-based morpholine complexes, the length of the alkyl chain linking the morpholine moiety to the metal center was found to be critical for antibacterial activity. In another study, the presence of specific substituents on the aromatic ring of 5-arylideneimidazolones containing a morpholine moiety was shown to enhance their ability to act as antibiotic adjuvants against MRSA.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of morpholine derivatives are diverse and can include:

  • Disruption of the bacterial cell membrane: Some morpholine derivatives can intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability and cell death.

  • Induction of reactive oxygen species (ROS): Certain compounds can trigger the production of ROS within bacterial cells, causing oxidative damage to essential biomolecules.

  • Inhibition of essential enzymes: Morpholine-containing compounds can inhibit key bacterial enzymes, such as DNA gyrase or penicillin-binding proteins (PBPs), which are crucial for bacterial survival.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of morpholine derivatives against bacterial strains.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow start 1. Prepare serial dilutions of compound in broth inoculate 2. Inoculate with bacterial suspension (5x10^5 CFU/mL) start->inoculate incubate 3. Incubate at 37°C for 18-24 hours inoculate->incubate observe 4. Visually inspect for turbidity incubate->observe determine 5. Determine the lowest concentration with no visible growth (MIC) observe->determine end Result: MIC value determine->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Morpholine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of Anti-inflammatory Activity

The inhibitory activity of morpholine derivatives against COX enzymes is typically evaluated by measuring their IC50 values.

Compound IDEnzymeIC50 (µM)Reference
Compound A COX-1>100
COX-215.2
Compound B COX-185.3
COX-21.2

Structure-Activity Relationship (SAR) Insights:

The selectivity of morpholine derivatives for COX-2 over COX-1 is a critical factor in their development as anti-inflammatory drugs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects. The structural features that govern this selectivity often involve the ability of the molecule to fit into the larger active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay for screening inhibitors of COX-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test morpholine derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test inhibitor dilutions to the sample wells and a known COX-2 inhibitor (e.g., celecoxib) to the inhibitor control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Antidepressant Activity: Modulating Neurotransmitter Systems

Several morpholine-containing drugs are clinically used as antidepressants, highlighting the importance of this scaffold in the development of new treatments for mood disorders.

Proposed Mechanisms of Antidepressant Action

The antidepressant effects of morpholine derivatives are often attributed to their ability to modulate the levels of key neurotransmitters in the brain, such as serotonin and norepinephrine, by inhibiting their reuptake transporters.

Experimental Protocol: Reserpine-Induced Hypothermia in Mice

This in vivo model is commonly used to screen for potential antidepressant activity. Reserpine depletes monoamines in the brain, leading to a drop in body temperature, which can be reversed by antidepressant drugs.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male mice to the experimental conditions for at least one week.

  • Drug Administration: Administer the test morpholine derivatives or a reference antidepressant (e.g., imipramine) intraperitoneally or orally.

  • Reserpine Injection: After a set period (e.g., 30-60 minutes), inject the mice with reserpine (e.g., 2 mg/kg, i.p.).

  • Temperature Measurement: Measure the rectal temperature of the mice at regular intervals (e.g., every 30 minutes for 2-4 hours) after reserpine administration using a digital thermometer.

  • Data Analysis: Compare the changes in body temperature in the drug-treated groups to the reserpine-only control group. A significant reversal of the reserpine-induced hypothermia indicates potential antidepressant activity.

Antiviral Activity: A Promising Avenue for New Therapies

The antiviral potential of morpholine derivatives is an emerging area of research, with several compounds showing activity against a range of viruses.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of compounds is often expressed as the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound IDVirusCell LineEC50 (µM)Reference
Compound 4k Influenza A H1N1MDCK0.025
Influenza A H3N2MDCK0.025
Influenza BMDCK0.025
Compound 7a Hantaan pseudovirus-5.0 - 14.8
Compound 2a Ebola virus-18.3

Structure-Activity Relationship (SAR) Insights:

The antiviral activity of morpholine derivatives is highly dependent on the overall molecular structure. For example, in a series of camphene derivatives, the presence of a morpholine fragment in compound 7a resulted in the most effective agent against Hantaan pseudovirus.

Conclusion

The morpholine scaffold continues to be a cornerstone in the design and development of new therapeutic agents. Its versatile nature allows for the creation of a diverse array of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and antiviral effects. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel morpholine-based drug candidates with improved efficacy and safety profiles. The continued exploration of the structure-activity relationships of morpholine derivatives holds immense promise for addressing unmet medical needs across various therapeutic areas.

A Senior Application Scientist's Guide to 2D NMR Spectroscopic Methods for N-Substituted Morpholine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Substituted Morpholines and NMR in Modern Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous approved drugs and clinical candidates.[1] Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a valuable component in molecular design.[2] The introduction of a substituent on the morpholine nitrogen (N-substitution) is a primary strategy for modulating biological activity and pharmacokinetic profiles.[1][3]

However, this substitution introduces significant structural complexity. The conformation of the six-membered ring (typically a chair form), the orientation of the N-substituent, and the electronic effects on the ring's protons and carbons necessitate a robust analytical toolkit for unambiguous characterization. While 1D ¹H and ¹³C NMR provide initial insights, they often suffer from signal overlap and ambiguity, especially in complex molecules.[4] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, providing a detailed roadmap of the molecular architecture through bond and space correlations.[5][6]

This guide provides a comparative analysis of the most critical 2D NMR methods for characterizing N-substituted morpholines, grounded in practical application and scientific principles. We will explore not just how to run these experiments, but why specific choices are made to solve common structural puzzles encountered by researchers in the field.

The 2D NMR Toolkit: A Comparative Overview

A suite of 2D NMR experiments is typically employed to build a complete structural picture. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to confident structure elucidation. The primary methods include COSY, HSQC, HMBC, and NOESY/ROESY.[7][8][9]

Experiment Full Name Information Provided Primary Use for N-Substituted Morpholines
COSY CO rrelation S pectroscopY ¹H-¹H scalar (J) coupling networks (typically over 2-3 bonds).[10][11]Mapping proton connectivity within the morpholine ring and along the N-substituent chain.
HSQC H eteronuclear S ingle Q uantum C oherenceDirect one-bond ¹H-¹³C correlations.[10][12]Unambiguously assigning carbon signals to their directly attached protons; identifying CH, CH₂, and CH₃ groups.
HMBC H eteronuclear M ultiple B ond C orrelationLong-range ¹H-¹³C correlations (typically over 2-4 bonds).[12]Establishing connectivity between the N-substituent and the morpholine ring; connecting non-protonated carbons.
NOESY/ROESY N uclear O verhauser E ffect S pectroscopY / R otating-frame O verhauser E ffect S pectroscopY ¹H-¹H through-space correlations (<5 Å).[13]Determining stereochemistry, ring conformation (axial/equatorial protons), and the spatial proximity of the N-substituent to ring protons.

Strategic Workflow for Characterization

The process of characterizing an N-substituted morpholine is systematic. The following workflow illustrates a logical progression from basic 1D experiments to a comprehensive 2D analysis, ensuring efficient data collection and interpretation.

G cluster_0 Initial Analysis cluster_1 Through-Bond Connectivity cluster_2 Through-Space & Conformational Analysis cluster_3 Final Elucidation A Acquire 1D ¹H and ¹³C Spectra B Assign obvious signals. Are multiplets overlapped or ambiguous? A->B C Run ¹H-¹H COSY B->C Yes D Run ¹H-¹³C HSQC C->D E Run ¹H-¹³C HMBC D->E F Assemble structural fragments. Is the full carbon skeleton confirmed? E->F G Is stereochemistry or conformation critical? F->G Yes H Run ¹H-¹H NOESY or ROESY G->H Yes J Integrate all 1D and 2D data G->J No I Determine ring conformation and substituent orientation. H->I I->J K Final Structure Assignment J->K

Figure 1. Strategic workflow for the NMR characterization of N-substituted morpholines.

Deep Dive into Key 2D NMR Experiments

COSY: Mapping the Proton Network

The COSY experiment is the foundational 2D technique for establishing proton-proton coupling networks.[11] In an N-substituted morpholine, the protons on the carbons adjacent to the nitrogen (H-2/H-6) are coupled to the protons on the carbons adjacent to the oxygen (H-3/H-5). This creates a distinct spin system that is easily traced in a COSY spectrum.

  • Causality Behind its Use: When the N-substituent is complex, its signals can overlap with the morpholine ring protons in the 1D spectrum. COSY resolves this by spreading the correlations into a second dimension. A cross-peak between two proton signals confirms they are J-coupled, typically three bonds apart (e.g., H-C-C-H).[14] This is crucial for differentiating the two sets of methylene protons in the morpholine ring, which often appear as complex multiplets.[15]

HSQC: The Unambiguous ¹H-¹³C Link

The HSQC experiment is exceptionally powerful because it correlates each proton directly to the carbon it is attached to, filtering out all other signals.[12] For morpholines, this experiment is definitive for assigning the C2/C6 and C3/C5 carbons.

  • Expert Insight: The carbons adjacent to the oxygen (C3/C5) are deshielded and typically appear around 67 ppm, while the carbons adjacent to the nitrogen (C2/C6) appear further upfield, around 45-55 ppm, depending on the N-substituent.[16] The HSQC spectrum will show two distinct cross-peaks in these regions, immediately assigning the corresponding proton signals. Any ambiguity from the 1D ¹H spectrum is instantly resolved.

G cluster_0 Information Flow in 2D NMR H1 ¹H C13 ¹³C H1->C13 HSQC (1-bond) HMBC (2-3 bonds) H2 ¹H H1->H2 COSY (J-coupling) H1->H2  NOESY  (space)

Figure 2. Core correlations provided by key 2D NMR experiments.
HMBC: Assembling the Molecular Skeleton

While HSQC provides the direct one-bond connections, HMBC reveals the longer-range (2- and 3-bond) ¹H-¹³C correlations that piece the entire molecule together.[12]

  • Causality Behind its Use: The HMBC experiment is the ultimate tool for connecting the N-substituent to the morpholine ring. For example, the protons on the first carbon of the N-substituent (the α-carbon) will show a 2-bond correlation to the C2/C6 carbons of the morpholine ring. This single correlation definitively proves the point of attachment. Furthermore, it helps assign quaternary carbons (which have no attached protons and are therefore invisible in HSQC) by observing correlations from nearby protons.

NOESY & ROESY: Unveiling 3D Structure and Conformation

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides information about the spatial proximity of protons (<5 Å), irrespective of their through-bond connectivity.[13] This is the key to understanding the 3D arrangement of the molecule.

  • Expert Insight - Choosing NOESY vs. ROESY:

    • NOESY: This is the standard experiment for small molecules (MW < 700 Da). The observed NOE is positive.

    • ROESY: For medium-sized molecules (MW ≈ 700-1200 Da), the standard NOE can become zero, making signals disappear. ROESY is used in this regime as the "rotating-frame" effect is always positive and observable. For large molecules (MW > 1200 Da), the NOE becomes negative, and NOESY is again the preferred experiment.[13][17]

  • Application to Morpholine Conformation: In a stable chair conformation, protons in axial positions will show strong NOE correlations to other axial protons on the same face of the ring (e.g., H-2ax to H-6ax). In contrast, an axial proton will show weaker NOEs to its adjacent equatorial protons. By analyzing the pattern of NOE cross-peaks, the chair conformation can be confirmed, and the orientation (axial or equatorial) of the N-substituent can often be inferred by observing NOEs between the substituent's protons and the ring's axial or equatorial protons.[9][18]

Experimental Protocols: A Self-Validating Approach

The following provides a generalized, step-by-step methodology for acquiring a standard 2D NMR dataset for an N-substituted morpholine derivative.

Part 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified compound. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Filter and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Oxygen Removal (for NOESY/ROESY): For high-quality NOE data on small molecules, dissolved oxygen (which is paramagnetic) must be removed. This is achieved by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the sample for 5-10 minutes or by using several freeze-pump-thaw cycles.[13]

Part 2: Spectrometer Setup & Acquisition

(Note: Specific commands and parameter names may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian).)

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for high-quality 2D spectra.

  • Acquire 1D Spectra:

    • Acquire a standard 1D ¹H spectrum. Calibrate the chemical shift (e.g., to residual CHCl₃ at 7.26 ppm). Note the spectral width (sw) required to encompass all proton signals.

    • Acquire a 1D ¹³C{¹H} spectrum. Calibrate the chemical shift (e.g., to CDCl₃ at 77.16 ppm). Note the spectral width needed for all carbon signals.

  • Setup 2D Experiments (General Parameters):

    • Use the previously determined spectral widths from the 1D experiments to set the parameters for the F2 (¹H) and F1 (¹³C or ¹H) dimensions of the 2D experiments.

    • Start with default parameter sets provided by the manufacturer and adjust as needed.

  • Specific Experiment Acquisition:

    • gCOSY (gradient-selected COSY):

      • Load the standard gCOSY parameter set.

      • Typically requires 2-4 scans per increment. The number of increments in the F1 dimension determines the resolution; 256-512 increments are common.

    • gHSQC (gradient-selected HSQC):

      • Load a standard gHSQC parameter set (e.g., hsqcedetgpsp on Bruker systems, which provides multiplicity editing).

      • The key parameter is the one-bond coupling constant, typically set to an average of 145 Hz for C-H bonds.

      • Requires 2-8 scans per increment. 128-256 increments are often sufficient.

    • gHMBC (gradient-selected HMBC):

      • Load the standard gHMBC parameter set.

      • The crucial parameter is the long-range coupling constant, for which the evolution delay is optimized. A value of 8 Hz is a good compromise to observe correlations from couplings in the 4-12 Hz range.[12]

      • This is a less sensitive experiment; it may require 8-32 scans per increment and a longer total acquisition time.

    • NOESY:

      • Load the standard NOESY parameter set.

      • The most critical parameter is the mixing time (d8 or tₘ) . This is the period during which NOE transfer occurs. For small molecules, a mixing time equal to the T₁ relaxation time of the protons of interest is a good starting point (often 0.5-1.5 seconds). A series of experiments with different mixing times may be necessary.[18]

      • Requires 8-16 scans per increment.

Part 3: Data Processing
  • Fourier Transform: Apply Fourier transformation in both the F2 and F1 dimensions.

  • Phasing: Phase the spectrum in both dimensions. For magnitude-mode spectra (like gCOSY), only a zero-order correction is typically needed. For phase-sensitive spectra (like gHSQC and NOESY), both zero- and first-order corrections are required.

  • Baseline Correction: Apply a baseline correction in both dimensions to ensure flat baselines for accurate integration and peak picking.

  • Calibration: Reference the spectra using the calibrated 1D spectra as a guide.

Conclusion

The structural elucidation of N-substituted morpholines is a challenge perfectly suited to the capabilities of 2D NMR spectroscopy. A strategic combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments provides a multi-dimensional view of the molecule, revealing through-bond connectivity, through-space proximity, and conformational details that are inaccessible from 1D data alone. By understanding the causality behind the choice of each experiment and following robust, self-validating protocols, researchers can confidently and efficiently characterize these vital chemical entities, accelerating the pace of discovery in medicinal chemistry and beyond.

References

A Comparative Guide to the Validation of Morpholine Synthesis via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Morpholine is a crucial heterocyclic scaffold in medicinal chemistry and process chemistry. Its synthesis, therefore, demands rigorous validation to ensure the identity, purity, and quality of the final product. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of morpholine synthesis. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to ground the discussion in practical, verifiable results.

Introduction: The Imperative for Rigorous Synthesis Validation

Morpholine and its derivatives are ubiquitous in drug development, valued for their favorable physicochemical properties, including improving aqueous solubility and metabolic stability. Given its role as a fundamental building block, the unambiguous confirmation of its successful synthesis is a critical first step in any drug discovery pipeline. Failure to adequately validate the target molecule can lead to erroneous biological data and costly delays. While classical techniques have their place, LC-MS has emerged as a uniquely powerful tool, offering a combination of high-sensitivity separation and high-specificity detection that is ideal for this application.

Section 1: A Common Route to Morpholine Synthesis

A prevalent and illustrative method for synthesizing morpholine is the acid-catalyzed dehydration of diethanolamine (DEA).[1][2] This reaction is robust but can be accompanied by the formation of impurities if not carefully controlled.

Mechanism: The synthesis proceeds by protonating the hydroxyl groups of diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, creating a good leaving group (water).[1][2] Subsequent intramolecular nucleophilic attack by the nitrogen atom leads to cyclization and the formation of the morpholine ring.

Causality of Experimental Choices:

  • Strong Acid Catalyst (H₂SO₄ or HCl): A strong acid is essential to efficiently protonate the alcohol functional groups, facilitating their departure as water molecules. The choice between sulfuric acid and hydrochloric acid often depends on downstream purification strategies and desired reaction temperatures.[1][2]

  • High Temperature: The reaction requires significant thermal energy (typically 180-210°C) to overcome the activation energy for the dehydration and cyclization steps.[1][3]

  • Post-Reaction Neutralization: After the reaction, the mixture is highly acidic. A base, such as sodium hydroxide or calcium oxide, is added to neutralize the acid and liberate the free morpholine base from its salt form, preparing it for extraction and analysis.[1][4]

dot graph TD; A[Diethanolamine] -- "+ Strong Acid (e.g., H₂SO₄)" --> B{Protonated Intermediate}; B -- "Heat (180-210°C)" --> C{Intramolecular Cyclization}; C -- "- 2 H₂O" --> D[Morpholine Salt]; D -- "+ Base (e.g., NaOH)" --> E[Crude Morpholine];

end /**

  • Caption: High-level workflow for morpholine synthesis via DEA dehydration. */ end_dot

Section 2: Why LC-MS is the Gold Standard for Validation

For a small, polar molecule like morpholine, LC-MS provides a synergistic combination of chromatographic separation and mass-based detection, making it an ideal validation tool.

  • Expertise & Experience: The primary challenge in analyzing morpholine is its high polarity, which makes it difficult to retain on standard C18 reversed-phase chromatography columns.[5] Therefore, a specialized approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC columns have a polar stationary phase, which effectively retains and separates polar analytes like morpholine.[5][6]

  • Trustworthiness through Specificity: LC-MS provides two orthogonal data points for identification:

    • Retention Time (RT): The time it takes for the analyte to travel through the LC column. This is characteristic of the compound under specific chromatographic conditions.

    • Mass-to-Charge Ratio (m/z): The mass spectrometer measures the exact mass of the molecule, providing a highly specific identifier. For morpholine (C₄H₉NO), the expected monoisotopic mass is 87.0684 g/mol . In positive ion mode electrospray ionization (ESI+), it will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 88.0757.

This dual confirmation system provides an exceptionally high degree of confidence in the identity of the synthesized product.

Section 3: Detailed Experimental Protocol: LC-MS Analysis

This protocol outlines a self-validating system for the confirmation of morpholine synthesis. The procedure must be performed in accordance with established analytical validation guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of certified morpholine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the 50:50 acetonitrile/water mixture.

  • Synthesis Sample: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture after neutralization and dilute it 1:1000 (or as appropriate) with the 50:50 acetonitrile/water mixture. Filter the sample through a 0.22 µm PTFE syringe filter before analysis.[5]

2. LC-MS Instrumentation and Conditions: The following table summarizes the recommended starting parameters for a robust HILIC-MS method.

ParameterRecommended SettingRationale
LC System UPLC/UHPLCProvides high resolution and fast analysis times.
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Essential for retaining the highly polar morpholine molecule.[5]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and maintains a stable pH.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component for HILIC separation.[5]
Gradient Start at 95% B, decrease to 50% B over 5 minutesA standard gradient to elute the polar analyte from the HILIC column.[5]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.[5]
Column Temp. 40 °CEnsures reproducible retention times.
MS Detector Quadrupole or TOF Mass SpectrometerProvides the necessary mass accuracy and sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Morpholine readily accepts a proton to form a positive ion.
Scan Range m/z 50 - 200A narrow range focused on the expected mass of the product.

dot graph TD; A["Crude Synthesis Product"] --> B["Sample Preparation (Dilution & Filtration)"]; B --> C["HILIC-LC Separation"]; C --> D["ESI+ Mass Spectrometry Detection"]; D --> E["Data Analysis (RT & m/z)"]; E --> F{"Validation Check"}; F -- "Match Expected?" --> G[("Validation Confirmed")]; F -- "No Match" --> H[("Investigation Required")];

end /**

  • Caption: A self-validating workflow for LC-MS analysis of morpholine. */ end_dot

Section 4: Data Interpretation and Validation Criteria

Successful validation hinges on comparing the data from the synthesis sample to the certified reference standard.

Expected vs. Actual Data:

ParameterExpected ResultHypothetical Experimental ResultPass/Fail
Retention Time (RT) ~2.5 min (matches standard)2.51 minPass
Protonated Mass [M+H]⁺ m/z 88.0757m/z 88.0755Pass
Purity (by Peak Area) >95%97.2%Pass
Key Impurities Not DetectedPeak at RT 1.8 min, m/z 106.0868 (Unreacted DEA)Pass (minor)
  • Identity Confirmation: The retention time and the measured m/z of the main peak in the synthesis sample must match those of the reference standard within a narrow tolerance (e.g., RT ± 2%, m/z ± 5 ppm).

  • Purity Assessment: The peak area of the morpholine signal relative to the total area of all detected peaks provides an estimate of purity.

  • Impurity Identification: The LC-MS data can also tentatively identify byproducts. For example, unreacted diethanolamine ([M+H]⁺ at m/z 106.0868) would elute earlier than morpholine on a HILIC column.

Section 5: Comparison with Alternative Analytical Techniques

While LC-MS is a superior method, it is instructive to compare it with other common analytical techniques.

TechniqueStrengthsWeaknesses for Morpholine Validation
LC-MS High sensitivity and specificity (RT + Mass); good for purity assessment.[5][10]Requires specialized HILIC columns for polar molecules.
GC-MS Excellent separation for volatile compounds.[10]Morpholine's polarity and hydrogen-bonding capacity lead to poor peak shape and require derivatization to improve volatility, adding complexity and potential for error.[11]
NMR Spectroscopy Provides definitive structural information and is inherently quantitative.[12]Much lower sensitivity compared to MS, making it difficult to detect trace impurities; requires a relatively pure and concentrated sample.[12][13]

This comparison underscores that for rapid, sensitive, and specific confirmation of morpholine synthesis, particularly in a crude reaction mixture, LC-MS offers the most balanced and effective solution.

Conclusion

The validation of morpholine synthesis is a non-negotiable step in ensuring the integrity of subsequent research and development. This guide has demonstrated that while several analytical techniques exist, LC-MS, specifically utilizing a HILIC-based method, provides an unparalleled combination of sensitivity, specificity, and efficiency. By explaining the causality behind the synthetic and analytical choices, providing a detailed and self-validating protocol, and comparing the technology against its alternatives, this guide equips researchers with the necessary framework to confidently and accurately validate the synthesis of this vital chemical building block.

References

A Senior Application Scientist’s Guide to the Purity Assessment of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the molecular integrity of a synthetic building block is not merely a matter of quality control; it is the bedrock of reproducible science and the successful progression of a candidate pipeline. The compound 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is a versatile scaffold, frequently employed in the synthesis of complex molecules with significant biological activity.[1][2] Its purity is paramount, as even minor impurities can lead to unforeseen side reactions, complicate purification processes, and compromise the biological and toxicological profiles of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind method selection, establish self-validating experimental frameworks, and ground our discussion in authoritative standards.

Anticipating the Challenge: Potential Impurities

A robust purity assessment begins with a theoretical understanding of what might contaminate the final product. The synthesis of morpholine derivatives can proceed through various routes, often involving the cyclization of amino alcohols or the functionalization of a pre-formed morpholine ring.[3][4] A plausible synthesis of the title compound involves the N-alkylation of 4-N-Boc-morpholin-2-one followed by reduction, or the direct N-Boc protection of 2-ethoxycarbonylmethyl-morpholine.

Regardless of the specific path, a landscape of potential impurities can be predicted:

  • Process-Related Impurities: Unreacted starting materials (e.g., morpholine, di-tert-butyl dicarbonate), reagents, and byproducts from side reactions.

  • Degradation Products:

    • De-Boc Species (2-ethoxycarbonylmethyl-morpholine): The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, and its cleavage is a common degradation pathway.[5][6][7]

    • Ester Hydrolysis Product (4-N-Boc-2-carboxymethyl-morpholine): The ethyl ester is susceptible to hydrolysis, particularly if exposed to aqueous basic or acidic conditions during workup or storage.

  • Residual Solvents: Organic solvents used during the reaction and purification (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique can provide a complete and unambiguous purity profile. A scientifically sound assessment relies on an orthogonal strategy , wherein multiple techniques based on different physicochemical principles are employed. This ensures that impurities missed by one method are detected by another, providing a comprehensive and trustworthy view of the sample's composition.[] Our core strategy will combine a high-resolution separation technique (HPLC) with definitive spectroscopic identification methods (NMR, MS) and a functional group confirmation tool (FTIR).

G cluster_main Overall Purity Assessment Workflow Sample Synthesized Product (this compound) HPLC HPLC/UPLC (Separation & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight ID) Sample->MS FTIR FTIR Spectroscopy (Functional Group Check) Sample->FTIR Integration Data Integration & Analysis HPLC->Integration NMR->Integration MS->Integration FTIR->Integration Report Certificate of Analysis (Purity & Impurity Profile) Integration->Report G cluster_hplc HPLC Analysis Workflow Prep Sample Preparation (1 mg/mL in Acetonitrile) Inject Injection into HPLC System Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detection (e.g., 210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Peak Integration & Area % Calculation Chromatogram->Analyze Result Quantitative Purity Result Analyze->Result G cluster_nmr NMR Analysis Workflow Prep Sample Preparation (~10 mg in CDCl₃ or DMSO-d₆) Acquire Acquire ¹H & ¹³C Spectra (e.g., 400 MHz Spectrometer) Prep->Acquire Process Process Data (Fourier Transform, Phasing, Baseline) Acquire->Process Assign Assign Signals to Protons/Carbons Process->Assign Impurity Search for Impurity Signals Assign->Impurity Result Structural Confirmation & Purity Check Impurity->Result

References

Influence of substituent position on the reactivity of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility, metabolic stability, and central nervous system permeability.[1][2] However, the reactivity of this versatile scaffold is not monolithic. The strategic placement of substituents on either the nitrogen or carbon atoms of the ring can dramatically alter its chemical behavior, presenting both opportunities and challenges in synthetic chemistry.

This guide provides an in-depth comparison of how substituent position dictates the reactivity of morpholine derivatives. We will move beyond simple reaction schemes to explore the underlying steric and electronic principles, offering field-proven insights to help researchers, scientists, and drug development professionals anticipate reaction outcomes and design more efficient synthetic routes.

The Fundamental Reactivity of the Morpholine Core

At its heart, the morpholine ring possesses two key features that govern its reactivity: the nucleophilic secondary amine and the ether oxygen. The nitrogen atom, with its lone pair of electrons, readily acts as a base and a nucleophile, participating in a wide array of bond-forming reactions.[3] The oxygen atom, while less reactive, influences the ring's conformation and electronic properties through inductive effects. Understanding how substituents perturb this fundamental balance is critical for predictable synthesis.

The Gatekeeper: N-Substitution as a Reactivity Modulator

The most direct way to influence morpholine's reactivity is through substitution on the nitrogen atom. This position acts as a primary electronic "control knob" for the entire molecule.

Causality of N-Substituent Effects:

  • Electron-Withdrawing Groups (EWGs): Attaching groups like carbamates (Boc, Cbz), acyls, or sulfonyls (Ts) drastically reduces the nucleophilicity and basicity of the nitrogen.[1][4] This occurs because the EWG delocalizes the nitrogen's lone pair through resonance or induction, making it less available to attack an electrophile. This strategy is frequently employed to "protect" the nitrogen, preventing unwanted side reactions while modifications are made elsewhere on the molecule. For instance, an N-Cbz group was shown to give superior enantioselectivity in asymmetric hydrogenation compared to other N-substituents, highlighting the profound electronic influence on catalytic cycles.[4]

  • Electron-Donating Groups (EDGs): Alkyl groups, being weakly electron-donating, slightly increase the basicity of the nitrogen. However, their primary influence is often steric, potentially hindering the approach of bulky reagents.

Common reactions at the nitrogen, such as N-alkylation, N-acylation, and N-arylation, are therefore highly dependent on the nature of any pre-existing substituent.[5] An unprotected nitrogen will react readily, while an N-acylated morpholine will be passive to further alkylation under standard conditions.

The Architects of Specificity: C-Substitution and Steric Control

When substituents are placed on the carbon framework of the morpholine ring, the primary influence on reactivity shifts from purely electronic to a complex interplay of steric hindrance and localized electronic effects. The proximity of the substituent to the reactive nitrogen center is the most critical factor.

Reactivity of C3/C5-Substituted Morpholines (α to Nitrogen)

Substituents at the C3 and C5 positions exert the most profound impact on the nitrogen's reactivity due to their immediate proximity.

  • Steric Hindrance: These substituents act as steric shields, directly blocking the trajectory of incoming electrophiles. A bulky group, such as a phenyl or isopropyl group at C3, will significantly slow the rate of N-alkylation or N-acylation compared to an unsubstituted morpholine.

  • Conformational Control: The steric demands of C3/C5 substituents can lock the morpholine ring into a specific chair conformation. An equatorially positioned substituent is generally more stable and presents a different steric environment than an axial one. This conformational rigidity can be exploited for stereoselective synthesis but must be considered during reaction design, as it can impact the accessibility of the nitrogen's lone pair.[6] Studies have shown that diastereoselectivity in certain reactions is a direct consequence of avoiding strain between a C3 substituent and an N-tosyl group.[1][6]

Reactivity of C2/C6-Substituted Morpholines (β to Nitrogen)

While more remote, substituents at the C2 and C6 positions still modulate reactivity, albeit through different mechanisms.

  • Remote Steric Effects: A substituent at C2 does not directly shield the nitrogen but can influence the trajectory of approaching reagents, a more subtle steric effect. The synthesis of 2-substituted morpholines is often considered more challenging than their 3-substituted counterparts due to a congested environment near the oxygen atom, which can result in low reactivity.[4][7]

  • Electronic Induction: The C2/C6 positions are adjacent to the ring oxygen. Electron-withdrawing substituents at this position can relay a deactivating inductive effect through the carbon framework to the nitrogen, reducing its basicity. 13C NMR studies have demonstrated that methyl substitution at C2 induces notable downfield shifts for both C2 and the adjacent C3, indicating a clear electronic perturbation.[8]

The following diagram illustrates the logical relationship between substituent placement and its primary effect on the nitrogen's reactivity.

G subst Substituent Position n_sub N-Substitution c35_sub C3/C5-Substitution (α to N) c26_sub C2/C6-Substitution (β to N) electronic Electronic Control (Nucleophilicity / Basicity) n_sub->electronic Primarily alters lone pair availability steric Direct Steric Hindrance & Conformational Lock c35_sub->steric Physically blocks reagent approach remote_steric Remote Steric Influence & Inductive Effects c26_sub->remote_steric Subtly alters conformation & electronics effect Primary Effect major Major Impact electronic->major steric->major moderate Moderate Impact remote_steric->moderate reactivity Impact on N-Reactivity G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 3 separate reaction flasks (Morpholine, 2-Me-Morph, 3-Me-Morph) P2 Dissolve morpholine (1.0 eq) & TEA (1.2 eq) in DCM P1->P2 R1 Cool flasks to 0°C P2->R1 R2 Add Benzoyl Chloride (1.1 eq) dropwise simultaneously R1->R2 R3 Quench aliquots at T=0, 5, 15, 30 min with NaHCO3 (aq) R2->R3 A1 Extract aliquots with EtOAc R3->A1 A2 Analyze organic layer by LC-MS or GC-MS A1->A2 A3 Quantify % conversion of starting material to N-benzoyl product A2->A3

References

Safety Operating Guide

Navigating the Disposal of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is to handle all substances with the assumption of hazard until proven otherwise. This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure that the procedures described herein are both safe and compliant with regulatory standards.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is the first step in its safe handling and disposal. Based on its constituent functional groups, the following hazards should be considered:

  • Morpholine Core: Morpholine and its derivatives can cause skin and eye irritation.[1] Some are considered corrosive.

  • Boc-Protected Amine: The Boc group itself is relatively stable but can be cleaved under acidic conditions, a process that generates gas (carbon dioxide and isobutylene).[2][3] This presents a risk of pressure buildup if the deprotection occurs in a sealed container.

  • Ethyl Ester: Ethyl esters are generally considered flammable liquids.[4]

Given these potential hazards, this compound should be handled as a hazardous chemical, with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and any contaminated solids into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a multi-step approach to ensure the waste is handled in a safe and compliant manner.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, in a designated hazardous waste container.

  • Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong acids, which could initiate the cleavage of the Boc group and lead to gas evolution.[2][3]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[5][6] The container must be in good condition and free from leaks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.

Step 3: On-site Neutralization (Optional and for Advanced Users)

For laboratories with the appropriate expertise and equipment, a pre-treatment step to hydrolyze the ester and cleave the Boc group can be considered. This should only be performed by trained personnel following a thorough risk assessment.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., with a dilute solution of sodium hydroxide). This would convert the ester to a carboxylate salt, which is generally less volatile and may be easier to handle.

  • Boc Deprotection: The Boc group can be removed by treatment with a mild acid (e.g., trifluoroacetic acid).[2][3] Crucially, this reaction must be performed in an open or vented container within a fume hood to safely manage the release of carbon dioxide and isobutylene gas. [2]

Step 4: Final Disposal

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[7]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_pretreatment Pre-treatment (Optional) cluster_final_disposal Final Disposal start Waste Generated (this compound) collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container: 'Hazardous Waste' Full Chemical Name collect->label_container pretreat_q Is Pre-treatment Feasible & Safe? label_container->pretreat_q hydrolysis Ester Hydrolysis (Basic Conditions) pretreat_q->hydrolysis Yes final_disposal Dispose via Licensed Hazardous Waste Vendor pretreat_q->final_disposal No deprotection Boc Deprotection (Acidic Conditions - Vented!) hydrolysis->deprotection deprotection->final_disposal no_drain Do NOT Dispose Down Drain or in Trash final_disposal->no_drain

Caption: Decision workflow for the disposal of this compound.

Quick Reference Safety and Disposal Table

AspectGuidelineRationale
Primary Hazards Skin/eye irritant, potentially corrosive, flammable.Based on morpholine and ethyl ester components.
PPE Safety goggles, nitrile gloves, lab coat.To prevent skin and eye contact.
Handling Area Chemical fume hood.To ensure proper ventilation.
Waste Container Labeled, sealed HDPE or glass bottle.To ensure chemical compatibility and prevent leaks.[5][6]
Disposal Method Licensed hazardous waste vendor.To comply with environmental regulations.
Prohibited Disposal Sink or regular trash.To prevent environmental contamination.[7]
Key Precaution Avoid mixing with strong acids in sealed containers.To prevent gas evolution and pressure buildup from Boc deprotection.[2][3]

Conclusion

The responsible management of chemical waste is paramount in a laboratory setting. For this compound, a comprehensive understanding of the hazards associated with its functional groups allows for the development of a safe and effective disposal plan. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant safety regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Stance on Safety

Hazard Assessment: Deconstructing the Molecule for Safety

To establish a robust safety protocol, we must analyze the risks associated with the primary structural components of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine.

  • The Morpholine Moiety: The foundational hazard profile is derived from the morpholine ring. Morpholine is classified as a flammable liquid and vapor that is toxic and corrosive.[1][2][3] It is known to cause severe skin burns and eye damage.[1][4][5] Inhalation and dermal contact are significant routes of exposure, with toxic effects if absorbed through the skin or inhaled.[1][2][3]

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] While generally stable under neutral and basic conditions, its removal requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] Therefore, any procedure involving the deprotection of this compound introduces the additional hazards of handling corrosive and volatile acids.

  • Overall Profile: Based on this composite analysis, this compound should be handled as a substance that is potentially corrosive, toxic via inhalation and dermal contact, and a severe eye irritant. The flammability of the parent morpholine structure also necessitates precautions against ignition sources.[7][8]

The Hierarchy of Controls: Your Primary Defense

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood.[8] This contains vapors and aerosols, preventing inhalation, which is a primary exposure risk.[1]

  • Administrative Controls: This includes thorough training on procedures, clear labeling of containers, and restricting access to authorized personnel only.

Personal Protective Equipment (PPE): Your Final Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment, with detailed explanations below.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving: Nitrile or neoprene gloves (ASTM D6978)Prevents skin contact with the potentially toxic and corrosive compound.[1][9] Double-gloving provides a critical safety buffer against tears and permeation.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shieldProtects against splashes that can cause severe eye damage.[5] A face shield protects the entire face during transfers of larger volumes.[9]
Body Protection Polyethylene-coated or other chemically resistant disposable gown over a lab coatProvides a barrier against spills and splashes on the torso and arms.[9] Impervious materials are necessary due to the corrosive nature of the morpholine core.[10]
Respiratory Protection Air-purifying respirator (APR) with organic vapor cartridges may be required based on risk assessmentWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or if engineering controls are insufficient.[11]
Hand Protection: The Imperative of Double-Gloving

Given that morpholine derivatives can be toxic in contact with skin, robust hand protection is non-negotiable.[1]

  • Why Double-Glove? The outer glove absorbs the initial contamination, while the inner glove remains clean, protecting your skin during the removal of the outer pair. This practice is standard when handling hazardous drugs and potent compounds.[12]

  • Glove Material: Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's compatibility chart for specific solvents used in your procedure.

  • Procedure: Don the inner pair of gloves, then pull the cuff of your disposable gown over them. The outer pair of gloves then goes over the gown's cuff, creating a secure seal. Change the outer glove immediately if contamination is suspected or after 30-60 minutes of use.[12]

Eye and Face Protection: A Dual-Layer Approach

The corrosive potential of this compound necessitates stringent eye and face protection.[5]

  • Goggles over Safety Glasses: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are required to protect against liquid splashes from all angles.

  • The Role of the Face Shield: A face shield should be worn over the goggles, especially when transferring liquids or performing operations with a higher risk of splashing.[9] This provides a secondary, broader layer of protection for the entire face.

Operational Workflow: A Step-by-Step Guide for Safe Handling

This section provides a direct, procedural guide for handling this compound from receipt to disposal.

Preparation and Weighing
  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood.[10]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, containers) and a hazardous waste container are inside the fume hood.

  • Don Full PPE: Put on all required PPE as outlined in the table above before approaching the chemical.

  • Weighing: If the compound is a solid, carefully weigh it onto tared paper or into a vial within the fume hood to contain any dust. If it is an oil or liquid, use a calibrated pipette or syringe for transfer. Avoid creating aerosols.

Dissolution and Reaction
  • Solvent Addition: Slowly add solvent to the vessel containing the compound. If the dissolution is exothermic, have a cooling bath ready.

  • Maintain Containment: Keep the reaction vessel closed or covered as much as possible during the reaction. Use equipment with ground and bond connections to prevent static discharge if flammable solvents are used.[3][4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids (unless part of a planned deprotection step).[8][13]

Post-Experiment and Decontamination
  • Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood, anticipating potential gas evolution or exotherms.

  • Decontamination: Wipe down the work surface in the fume hood, spatulas, and any other equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipes in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove the outer gloves first, followed by the disposable gown and face shield. Remove inner gloves last. Wash hands thoroughly with soap and water after all work is complete.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) risk_assessment->don_ppe setup_hood 3. Prepare Chemical Fume Hood don_ppe->setup_hood weigh 4. Weigh/Transfer Compound setup_hood->weigh react 5. Perform Reaction/Procedure weigh->react decontaminate 6. Decontaminate Work Area & Equipment react->decontaminate spill Spill Occurs? react->spill waste 7. Segregate & Dispose of Waste decontaminate->waste doff_ppe 8. Doff PPE Correctly waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash spill->decontaminate No spill_kit Activate Spill Protocol spill->spill_kit Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-Boc-2-ethoxycarbonylmethyl-morpholine
Reactant of Route 2
Reactant of Route 2
4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.